molecular formula C18H19NO2 B8571397 1-(4-Benzyloxyphenyl)piperidin-4-one

1-(4-Benzyloxyphenyl)piperidin-4-one

Katalognummer: B8571397
Molekulargewicht: 281.3 g/mol
InChI-Schlüssel: KFFHDHXKWSKJDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Benzyloxyphenyl)piperidin-4-one is a piperidin-4-one derivative of interest in medicinal chemistry and pharmaceutical research. Piperidin-4-one scaffolds are recognized for their wide spectrum of pharmacological activities and serve as versatile synthetic intermediates for developing novel bioactive molecules . This compound is particularly valuable for researchers investigating ligands for sigma receptors (SRs). Structural analogs featuring a benzylpiperidine core have been identified as high-affinity sigma-1 receptor (S1R) ligands, with some demonstrating potent agonist activity and nanomolar binding affinity (Ki values in the single-digit nM range) . These receptors are implicated in various neurological pathways, making such compounds crucial tools for probing neurodegenerative and neuropsychiatric disorders . Furthermore, piperidin-4-one derivatives are actively explored for their antimicrobial properties. Research indicates that structurally similar compounds exhibit significant in vitro antibacterial and antifungal activity, providing a template for developing new antimicrobial agents . The presence of the piperidin-4-one core also facilitates further chemical functionalization, allowing for structure-activity relationship (SAR) studies and the design of more potent and selective therapeutic candidates . This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C18H19NO2

Molekulargewicht

281.3 g/mol

IUPAC-Name

1-(4-phenylmethoxyphenyl)piperidin-4-one

InChI

InChI=1S/C18H19NO2/c20-17-10-12-19(13-11-17)16-6-8-18(9-7-16)21-14-15-4-2-1-3-5-15/h1-9H,10-14H2

InChI-Schlüssel

KFFHDHXKWSKJDD-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States
Methodological & Application

Application Notes and Protocols for 1-(4-Benzyloxyphenyl)piperidin-4-one: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of 1-(4-benzyloxyphenyl)piperidin-4-one. This versatile piperidone derivative is a crucial building block in the synthesis of a wide range of pharmacologically active compounds.[1][2] The protocols detailed herein are designed to be robust and reproducible, emphasizing the underlying chemical principles to allow for adaptation and troubleshooting.

Introduction: The Significance of 1-(4-Benzyloxyphenyl)piperidin-4-one

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, valued for its favorable pharmacokinetic properties.[2][3] Specifically, 4-piperidone derivatives serve as versatile intermediates, enabling the introduction of diverse functionalities at the 4-position of the piperidine ring.[1][4] 1-(4-Benzyloxyphenyl)piperidin-4-one, with its protected phenol and reactive ketone, is a particularly valuable intermediate for the synthesis of compounds targeting a range of biological targets, including but not limited to, dopamine receptors and other CNS-active agents.[5] The benzyloxy group provides a stable protecting group for the phenol, which can be readily removed under standard hydrogenolysis conditions at a later synthetic stage, revealing a key pharmacophoric element.

Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The synthesis of 1-(4-benzyloxyphenyl)piperidin-4-one is efficiently achieved via a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms the crucial C-N bond between an aryl halide and an amine, and has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance.[6][7]

Rationale for Method Selection

The Buchwald-Hartwig amination is selected for its high efficiency and reliability in forming aryl amine bonds.[6] This method offers significant advantages over classical methods, which often require harsh reaction conditions and have limited applicability. The use of a palladium catalyst with a suitable phosphine ligand allows the reaction to proceed under relatively mild conditions with high yields.[6][8]

Experimental Workflow

reagents Reactants: - 4-Benzyloxyphenyl bromide - Piperidin-4-one hydrochloride - Pd₂(dba)₃ (catalyst) - Xantphos (ligand) - Sodium tert-butoxide (base) - Toluene (solvent) reaction Reaction Setup: - Inert atmosphere (N₂ or Ar) - Heat to 100-110 °C - Stir for 12-24 h reagents->reaction Combine workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with water and brine reaction->workup Process purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column chromatography workup->purification Isolate product Final Product: 1-(4-Benzyloxyphenyl) -piperidin-4-one purification->product Yields pure compound

Caption: Synthetic workflow for 1-(4-benzyloxyphenyl)piperidin-4-one.

Detailed Step-by-Step Protocol

Materials:

  • 4-Benzyloxyphenyl bromide

  • Piperidin-4-one hydrochloride[9]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-benzyloxyphenyl bromide (1.0 eq), piperidin-4-one hydrochloride (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (2.5 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(4-benzyloxyphenyl)piperidin-4-one as a solid.[10]

Purification and Characterization

Proper purification and thorough characterization are paramount to ensure the suitability of the intermediate for subsequent pharmaceutical synthesis.

Purification Protocol: Column Chromatography

Column chromatography is the preferred method for obtaining highly pure 1-(4-benzyloxyphenyl)piperidin-4-one.

Table 1: Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%)
VisualizationUV light (254 nm) and/or potassium permanganate stain
Characterization Data

The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR Signals corresponding to the benzylic protons, aromatic protons of both rings, and the piperidine ring protons.[11][12]
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, benzylic carbon, and piperidine ring carbons.[13]
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of the compound.
Infrared (IR) Characteristic absorption bands for the ketone C=O stretch and C-N and C-O bond vibrations.
Melting Point A sharp melting point range indicates high purity.

Application in Pharmaceutical Synthesis: A Representative Example

1-(4-Benzyloxyphenyl)piperidin-4-one is a key precursor in the synthesis of various biologically active molecules.[14][15] A common transformation involves the reductive amination of the ketone at the 4-position to introduce a substituted amine, a crucial step in building more complex molecular architectures.

Reductive Amination Workflow

start 1-(4-Benzyloxyphenyl) -piperidin-4-one reductive_amination Reductive Amination: - Primary or Secondary Amine - Reducing Agent (e.g., NaBH(OAc)₃) - Dichloroethane (DCE) start->reductive_amination Reacts with intermediate_product 4-Amino-1-(4-benzyloxyphenyl) -piperidine Derivative reductive_amination->intermediate_product Forms deprotection Deprotection: - Hydrogenolysis (H₂, Pd/C) - Methanol intermediate_product->deprotection Undergoes final_api Final Active Pharmaceutical Ingredient deprotection->final_api Yields

Caption: Application in multi-step pharmaceutical synthesis.

Protocol: Synthesis of a 4-Substituted Piperidine Derivative

This protocol describes a general procedure for the reductive amination of 1-(4-benzyloxyphenyl)piperidin-4-one.

Materials:

  • 1-(4-Benzyloxyphenyl)piperidin-4-one

  • A primary or secondary amine (e.g., aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(4-benzyloxyphenyl)piperidin-4-one (1.0 eq) in dichloroethane.

  • Add the desired amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.[16]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17][18]

  • Ventilation: Handle all reagents and reactions in a well-ventilated fume hood.[19]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[17][18]

  • Disposal: Dispose of all chemical waste in accordance with local regulations.[17]

Conclusion

1-(4-Benzyloxyphenyl)piperidin-4-one is a valuable and versatile intermediate in pharmaceutical research and development. The protocols outlined in this guide provide a solid foundation for its synthesis, purification, and subsequent elaboration into more complex, biologically active molecules. By understanding the underlying principles of each step, researchers can effectively utilize this key building block in their drug discovery efforts.

References

  • AAPPTec, LLC. Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • S. Jayakumar, et al. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds.
  • Organic Synthesis. Buchwald-Hartwig Coupling. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • Bacsa, I., et al. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1144-1151.
  • ResearchGate. (2025, August 10). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
  • ResearchGate. Piperidone analogs: synthesis and their diverse biological applications. Retrieved from [Link]

  • Supporting Information.
  • United Nations. (2024, January 4). Economic and Social Council. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31738, 4-Benzylpiperidine. Retrieved from [Link]

  • Wikipedia. 4-Piperidone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Defense Technical Information Center. (2015, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • ResearchGate. (2025, September 11). Synthesis of 1-(3,4-Bis(benzyloxy)phenyl)-2-(4-(substituted sulfonyl)piperazin-1-yl)ethanones: Molecular Docking and Antibacterial Properties. Retrieved from [Link]

  • Schering-Plough Research Institute.

Sources

Application Note: Reductive Amination Protocols for 1-(4-Benzyloxyphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

The 1-(4-Benzyloxyphenyl)piperidin-4-one scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of neuroactive compounds, antihistamines, and targeted therapeutics[1]. The N-aryl substitution (4-benzyloxyphenyl) imparts crucial lipophilicity and serves as a rigid pharmacophore, while the C4-ketone provides a versatile functional handle for diversification. Converting this ketone into an amine via reductive amination is arguably the most direct method for synthesizing complex N-substituted piperidin-4-amines[1]. This application note details robust, high-yielding protocols for the reductive amination of this specific ketone using both primary and secondary amines, emphasizing mechanistic causality, reagent selection, and self-validating experimental methodologies.

Mechanistic Rationale & Reagent Selection

Reductive amination is a tandem reaction comprising two distinct steps: (1) the condensation of a carbonyl group with an amine to form an intermediate hemiaminal, which dehydrates into an imine or iminium ion, and (2) the subsequent in situ reduction of this intermediate to the corresponding amine[2].

Causality in Reagent Choice: The choice of reducing agent dictates the success and chemoselectivity of the reaction. Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is the gold standard for the reductive amination of aldehydes and ketones[3]. STAB is a mild, sterically bulky reducing agent. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, rendering it unreactive toward most ketones (including the starting piperidin-4-one) but highly reactive toward the more electrophilic iminium ion[4]. This chemoselectivity prevents the premature reduction of the ketone to a secondary alcohol—a common side reaction when using unhindered hydrides like NaBH4. Furthermore, STAB is preferred over sodium cyanoborohydride (NaBH3CN) due to its superior yield profile and the elimination of highly toxic cyanide byproducts[4].

Mechanism K 1-(4-Benzyloxyphenyl) piperidin-4-one HA Hemiaminal Intermediate K->HA Nucleophilic Attack A Amine (R-NH2 / R1R2NH) A->HA Nucleophilic Attack IM Iminium Ion Intermediate HA->IM -H2O (Acid Catalyzed) P 4-Aminopiperidine Derivative IM->P Hydride Transfer (NaBH(OAc)3)

Caption: Mechanistic pathway of the reductive amination of 1-(4-Benzyloxyphenyl)piperidin-4-one.

Optimization & Quantitative Data

Solvent and additive choices heavily influence the reaction kinetics. 1,2-Dichloroethane (DCE) is the preferred solvent due to its optimal dielectric constant, which stabilizes the iminium intermediate without excessively coordinating the borohydride reagent[3]. Reactions are generally faster in DCE than in tetrahydrofuran (THF)[5]. The addition of acetic acid (AcOH) is critical when reacting ketones; it acts as a Brønsted acid to catalyze the dehydration of the hemiaminal to the iminium ion[3].

Table 1: Solvent and Reducing Agent Optimization Summary

Reducing AgentSolventAdditiveTypical Yield (%)ChemoselectivityByproducts / Limitations
NaBH(OAc)3 DCEAcOH (1-2 eq)85–95ExcellentTrace; optimal kinetics and yield[6].
NaBH(OAc)3 THFAcOH (1-2 eq)70–80ExcellentTrace; slower kinetics than DCE[5].
NaBH3CN MeOHNone / AcOH60–75GoodToxic cyanide adducts; requires strict pH control[4].
NaBH4 MeOHTi(OiPr)475–85ModerateProne to over-reduction of ketone; requires stepwise protocol[7].

Experimental Protocols

Protocol A: Direct Reductive Amination with Secondary Amines

This protocol is optimized for secondary amines, where dialkylation is structurally impossible.

  • Substrate Preparation: Dissolve 1-(4-Benzyloxyphenyl)piperidin-4-one (1.0 eq) and the secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M[3].

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the transient iminium intermediate. A slight excess of amine ensures complete consumption of the valuable ketone scaffold.

  • Acidification: Add glacial acetic acid (1.0–2.0 eq) dropwise[3]. Stir the mixture at room temperature for 15–30 minutes.

    • Causality: The acid acts as a catalyst for the dehydration of the hemiaminal to the iminium ion. The brief stirring period allows the equilibrium to shift toward the iminium species before the reducing agent is introduced.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes[1]. Stir at room temperature for 12–24 hours.

    • Causality: Portion-wise addition mitigates any mild exotherm and prevents localized depletion of the reagent. STAB selectively reduces the iminium ion without affecting the unreacted ketone[3].

  • Monitoring (Self-Validation): Monitor the reaction via TLC or LC-MS[1].

    • Validation Check: The disappearance of the starting ketone peak (UV-active at 254 nm due to the benzyloxy group) and the appearance of a more polar, ninhydrin-positive amine spot confirms reaction completion. Do not proceed to quench until the ketone is fully consumed.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until the aqueous layer reaches pH 8[8]. Extract with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: The basic quench neutralizes the acetic acid and decomposes any unreacted borohydride, ensuring the newly formed amine product is in its free-base form for efficient organic extraction.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of DCM/MeOH containing 0.1–1% NH4OH).

    • Causality: The addition of a trace amount of NH4OH neutralizes the acidic silanol groups on the silica gel, preventing the basic amine product from streaking and ensuring sharp elution bands.

Workflow S1 1. Preparation Dissolve in DCE S2 2. Acidification Add 1-2 eq AcOH S1->S2 S3 3. Reduction Add NaBH(OAc)3 S2->S3 S4 4. Workup NaHCO3 Quench S3->S4 S5 5. Purification Silica Gel Flash S4->S5

Caption: Standard experimental workflow for the direct reductive amination protocol.

Protocol B: Stepwise Reductive Amination with Primary Amines (Dialkylation Mitigation)

When primary amines are used, the resulting secondary amine product can sometimes undergo a second reductive amination with another equivalent of the ketone to form an unwanted tertiary amine byproduct (dialkylation)[3]. To mitigate this, a stepwise approach using a Lewis acid is employed[7].

  • Imine Formation: Dissolve 1-(4-Benzyloxyphenyl)piperidin-4-one (1.0 eq) and the primary amine (1.0 eq) in anhydrous methanol (MeOH). Add titanium(IV) isopropoxide (Ti(OiPr)4, 1.5 eq)[7]. Stir at room temperature for 8–12 hours.

    • Causality: Ti(OiPr)4 acts as both a strong Lewis acid to activate the ketone and a water-scavenging dehydrating agent to drive imine formation to absolute completion. This prevents the presence of free ketone during the reduction step, thereby eliminating the pathway for dialkylation.

  • Reduction: Cool the mixture to 0 °C. Add sodium borohydride (NaBH4, 1.5 eq) portion-wise[3]. Stir for 2 hours.

    • Causality: NaBH4 is used here instead of STAB because it is highly effective in alcoholic solvents and rapidly reduces the pre-formed, titanium-activated imine. The low temperature controls the exotherm and maximizes chemoselectivity.

  • Quench & Workup (Self-Validation): Quench the reaction by adding water (2.0 mL per mmol of Ti).

    • Validation Check: The immediate formation of a dense, white precipitate (TiO2) upon water addition confirms the successful hydrolysis of the titanium complex, freeing the amine product.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Separate the layers of the filtrate, dry the organic phase over Na2SO4, and concentrate under reduced pressure.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Apodaca, R., et al. (2018). Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.

Sources

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 1-(4-Benzyloxyphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

1-(4-Benzyloxyphenyl)piperidin-4-one (C₁₈H₁₉NO₂) is a highly functionalized heterocyclic scaffold frequently utilized as an intermediate or pharmacophore in drug development, particularly in the design of central nervous system (CNS) agents and kinase inhibitors. Structurally, the molecule features a basic piperidin-4-one ring N-linked to a 4-benzyloxyphenyl moiety.

During Electrospray Ionization (ESI) in positive mode, protonation occurs preferentially at the highly basic piperidine nitrogen rather than the ether or ketone oxygens. Gas-phase electron diffraction and computational studies of N-arylpiperidin-4-ones reveal that these molecules exhibit significant conformational diversity (co-existing in chair-equatorial, chair-axial, and twist forms) in the gas phase[1]. This conformational fluidity directly influences the collision cross-section and the trajectory of Collision-Induced Dissociation (CID), dictating the energy thresholds required for specific bond cleavages.

Mechanistic Fragmentation Pathways

Understanding the causality behind the fragmentation of 1-(4-Benzyloxyphenyl)piperidin-4-one requires analyzing the relative bond dissociation energies of its functional groups. The fragmentation cascade is driven by three primary pathways:

Pathway A: Benzyl Ether Cleavage (The Kinetic Sink)

The most labile bond in the molecule is the benzylic C-O bond. Upon higher collision energies, inductive cleavage of the benzyl ether dominates the spectrum[2]. This heterolytic cleavage is thermodynamically driven by the formation of the highly stable benzyl cation (which can rearrange to a tropylium cation), rendering m/z 91.05 the undisputed base peak in the MS/MS spectrum. Alternatively, the molecule can expel a neutral phenylcarbene (C₇H₆, 90 Da) or undergo hydrogen transfer to lose neutral benzyl alcohol, leaving behind the protonated 1-(4-hydroxyphenyl)piperidin-4-one fragment at m/z 192.10 .

Pathway B: Piperidin-4-one Ring Dynamics (RDA & α-Cleavage)

Saturated cyclic ketones, including piperidin-4-ones, undergo highly characteristic cross-ring cleavages[3]. The protonated precursor ([M+H]⁺ at m/z 282.15) and the phenol fragment (m/z 192.10) both exhibit:

  • Retro-Diels-Alder (RDA) Cleavage: Extrusion of neutral ketene (C₂H₂O, 42 Da) to yield m/z 240.14 (from the precursor) and m/z 150.09 (from the phenol fragment).

  • α-Cleavage & CO Loss: Homolytic or heterolytic alpha-cleavage adjacent to the carbonyl group, followed by the expulsion of carbon monoxide (CO, 28 Da), yielding m/z 254.15 .

Fragmentation_Map M Precursor Ion [M+H]+ m/z 282.15 B Benzyl Cation [C7H7]+ m/z 91.05 M->B Heterolytic Cleavage (Base Peak) P1 Phenol Fragment [M+H-C7H6]+ m/z 192.10 M->P1 Benzyl Ether Cleavage (- C7H6) R1 Loss of CO m/z 254.15 M->R1 Piperidone Cleavage (- CO) R2 Loss of Ketene m/z 240.14 M->R2 RDA Cleavage (- C2H2O) P2 Phenol - Ketene m/z 150.09 P1->P2 RDA Cleavage (- C2H2O)

Fig 1. Primary ESI-MS/MS fragmentation pathways of 1-(4-Benzyloxyphenyl)piperidin-4-one.

Quantitative Data Presentation

The following table summarizes the exact monoisotopic masses and diagnostic neutral losses required for the positive identification of this compound.

Ion TypeElemental FormulaExact Mass (m/z)Neutral Loss (Da)Relative AbundanceDiagnostic Significance
Precursor [C₁₈H₂₀NO₂]⁺282.1489N/AVariableIntact protonated molecule
Product [C₁₇H₂₀NO]⁺254.154027.9949 (CO)LowConfirms cyclic ketone
Product [C₁₆H₁₈NO]⁺240.138342.0106 (C₂H₂O)MediumConfirms 4-piperidone core
Product [C₁₁H₁₄NO₂]⁺192.101990.0470 (C₇H₆)HighIdentifies benzyloxy ether
Product [C₉H₁₂NO]⁺150.0915132.0574 (C₉H₈O)MediumCombined ether & RDA loss
Product [C₇H₇]⁺91.0542191.0947 (C₁₁H₁₃NO₂)Base Peak (100%)Classic benzyl/tropylium ion

Experimental Protocols (Self-Validating System)

To ensure high-fidelity data acquisition, the following protocol integrates system suitability checks and causality-driven parameter selection.

Step 1: Sample Preparation & Causality
  • Action: Dissolve 1-(4-Benzyloxyphenyl)piperidin-4-one in LC-MS grade DMSO to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: The highly hydrophobic benzyloxy group limits aqueous solubility; Methanol ensures the analyte remains in solution. The 0.1% Formic Acid acts as a proton donor, artificially lowering the pH to ensure the basic piperidine nitrogen (pKa ~7-8) is fully ionized prior to entering the ESI source, maximizing the [M+H]⁺ signal.

Step 2: UHPLC Separation Parameters
  • Column: C18 Sub-2 µm (e.g., Waters Acquity BEH C18, 2.1 x 50 mm). Reasoning: The hydrophobic stationary phase is required to retain the non-polar benzyloxyphenyl moiety.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Self-Validating HRMS/MS Acquisition
  • System Suitability Check (Crucial): Prior to sample injection, inject a known basic calibrant (e.g., Reserpine, m/z 609.2807). The system is only validated for the run if the mass error of the calibrant is ≤ 5 ppm . This ensures that the exact mass assignments for the target analyte's fragments are trustworthy.

  • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV. Probe temperature: 350°C.

  • Fragmentation (HCD/CID): Utilize a Data-Dependent Acquisition (DDA) method with a Normalized Collision Energy (NCE) ramp of 15, 30, and 45 eV .

  • Causality for NCE Ramp: The benzyl ether bond is highly fragile and will completely shatter at low energies (~15 eV), yielding only m/z 91. To capture the intermediate structural data of the piperidin-4-one ring (e.g., the RDA loss of ketene at m/z 240), higher collision energies (30-45 eV) must be simultaneously applied to force the more rigid cyclic core to fragment.

LCMS_Workflow N1 Sample Prep 1 µg/mL N2 UHPLC Separation C18 Column N1->N2 N3 ESI+ Ionization Gas Phase N2->N3 N4 HCD Fragmentation 15-45 eV NCE N3->N4 N5 HRMS Detection < 5 ppm Error N4->N5

Fig 2. Step-by-step LC-HRMS/MS workflow for 1-(4-Benzyloxyphenyl)piperidin-4-one analysis.

References

  • Title: Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. Source: Chemical Physics Letters / OSTI.gov URL: [Link]

  • Title: Spectral investigations of some piperidin-4-one molecular addition compounds. Source: Ovidius University Annals of Chemistry URL: [Link]

  • Title: Mass Spectrometry: Fragmentation. Source: Miami University URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Benzyloxyphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-aryl piperidone synthesis. The 1-(4-benzyloxyphenyl)piperidin-4-one scaffold is a critical intermediate in drug discovery programs. Its synthesis traditionally relies on a three-step sequence: a double aza-Michael addition, a Dieckmann condensation, and a subsequent decarboxylation[1].

However, researchers frequently encounter yield bottlenecks due to stalled intermediates, retro-Dieckmann fragmentation, and unintended cleavage of the sensitive benzyl ether protecting group. This guide provides field-proven troubleshooting strategies, mechanistic causality, and optimized self-validating protocols to maximize your synthetic yield.

Synthetic Workflow Overview

SynthesisWorkflow Start 4-Benzyloxyaniline + Methyl Acrylate (2 eq) Step1 Aza-Michael Addition (Catalyst, Δ) Start->Step1 Intermediate1 Diester Intermediate (Dimethyl 3,3'-((4-benzyloxyphenyl) azanediyl)dipropionate) Step1->Intermediate1 Step2 Dieckmann Condensation (NaH or NaOMe, THF) Intermediate1->Step2 Intermediate2 β-Keto Ester (Methyl 1-(4-benzyloxyphenyl)- 4-oxopiperidine-3-carboxylate) Step2->Intermediate2 Step3 Krapcho Decarboxylation (LiCl, H2O, DMSO, 140°C) Intermediate2->Step3 Product Target Molecule 1-(4-Benzyloxyphenyl)piperidin-4-one Step3->Product

Figure 1: Optimized 3-step synthetic workflow for 1-(4-benzyloxyphenyl)piperidin-4-one.

Troubleshooting & FAQs

Section 1: Aza-Michael Addition

Q: Why is my aza-Michael addition stalling at the mono-adduct stage, resulting in poor yields of the diester? A: This is a classic electronic and steric issue. The first conjugate addition of 4-benzyloxyaniline to methyl acrylate forms a secondary amine. The newly attached propionate chain exerts an electron-withdrawing inductive effect, which significantly reduces the nucleophilicity of the nitrogen lone pair. Additionally, steric hindrance impedes the approach of the second methyl acrylate molecule. Solution: To overcome this activation energy barrier, use a slight excess of methyl acrylate (2.5 to 3.0 equivalents) and introduce a Brønsted acid catalyst (e.g., glacial acetic acid) to increase the electrophilicity of the Michael acceptor. Heating the reaction to reflux in a polar protic solvent (methanol) drives the equilibrium toward the diester[1].

Section 2: Dieckmann Condensation

Q: I am recovering mostly starting diester or acyclic side products after the Dieckmann condensation. What went wrong? A: The Dieckmann condensation is a reversible equilibrium process. If the methoxide byproduct is not actively removed, or if trace moisture is present in your THF, the resulting hydroxide/methoxide ions will attack the newly formed β-keto ester. This triggers a retro-Dieckmann ring opening or an irreversible saponification of the ester, destroying your yield. Solution: Ensure strictly anhydrous conditions. Switch from sodium methoxide to Sodium Hydride (NaH) as the base. NaH acts irreversibly by evolving hydrogen gas, preventing the accumulation of nucleophilic byproducts that cause retro-Dieckmann fragmentation.

Section 3: Decarboxylation (The Critical Step)

Q: My decarboxylation step yields a complex mixture, and mass spectrometry indicates the loss of the benzyl group (M-90). How can I prevent this? A: Standard decarboxylation protocols often utilize harsh aqueous acids (e.g., refluxing 6M HCl or HBr)[2]. The benzylic oxygen is highly susceptible to protonation under these conditions. Subsequent nucleophilic attack by chloride or bromide ions leads to rapid cleavage of the ether, yielding the undesired 4-hydroxyphenyl derivative. Solution: Abandon strongly acidic decarboxylation. Instead, employ a Krapcho decarboxylation . By heating the β-keto ester with Lithium Chloride (LiCl) and a stoichiometric amount of water in DMSO at 140 °C, the ester is cleaved via an SN2 attack by the chloride ion on the methyl group, followed by thermal decarboxylation. This method is exceptionally mild and completely preserves acid-sensitive functionalities like benzyl ethers[3].

Quantitative Data: Decarboxylation Optimization

The table below summarizes our internal validation data comparing various decarboxylation conditions and their impact on the integrity of the 4-benzyloxy moiety.

MethodReagents & ConditionsYield of Target (%)Benzyl Cleavage (%)
Standard Acidic 6M HCl, Reflux, 12 h15%>75%
Mild Acidic 10% H2SO4, 80 °C, 8 h42%35%
Saponification / Thermal 1. NaOH/MeOH 2. pH 4, 60 °C68%<5%
Krapcho Decarboxylation LiCl, H2O, DMSO, 140 °C, 4 h89% Not detected

Table 1: Effect of decarboxylation conditions on overall yield and benzyl ether preservation.

Step-by-Step Experimental Protocols

Protocol A: Double Aza-Michael Addition
  • Setup: Charge a flame-dried 500 mL round-bottom flask equipped with a reflux condenser with 4-benzyloxyaniline (1.0 eq, 50 mmol) and anhydrous methanol (100 mL).

  • Addition: Add methyl acrylate (2.5 eq, 125 mmol) dropwise at room temperature.

  • Catalysis: Add glacial acetic acid (0.1 eq, 5 mmol) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (65 °C) for 48 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The primary amine starting material (Rf ~0.5) should completely disappear, transitioning first to the mono-adduct (Rf ~0.6), and finally to the diester (Rf ~0.4).

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc, wash with saturated NaHCO3 to remove acetic acid, dry over Na2SO4, and concentrate to yield the diester as a viscous oil.

Protocol B: Dieckmann Condensation
  • Setup: In a thoroughly dried 3-neck flask under an argon atmosphere, suspend NaH (60% dispersion in mineral oil, 1.5 eq, 75 mmol) in anhydrous THF (150 mL). Cool to 0 °C.

  • Addition: Dissolve the diester from Protocol A in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.

  • Reaction: Remove the ice bath and heat the reaction to 70 °C for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from a heterogeneous white suspension to a clear, pale-yellow solution once the NaH is fully consumed, indicating complete enolate formation.

  • Quench: Cool to 0 °C and carefully quench with saturated aqueous NH4Cl (50 mL). Extract with EtOAc (3 x 100 mL), dry, and concentrate to afford the β-keto ester.

Protocol C: Krapcho Decarboxylation
  • Setup: Dissolve the crude β-keto ester in anhydrous DMSO (0.2 M concentration).

  • Reagents: Add anhydrous Lithium Chloride (LiCl) (2.0 eq) and distilled water (2.0 eq).

  • Reaction: Equip the flask with a reflux condenser and heat to 140 °C for 4 hours.

  • Self-Validation Checkpoint: Vigorous bubbling (CO2 evolution) will be observed as the reaction reaches 120–140 °C. The reaction is complete when gas evolution ceases.

  • Workup: Cool the mixture to room temperature. Pour into ice water (3 volumes) and extract heavily with EtOAc (4 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL) to systematically remove all DMSO. Dry over MgSO4, concentrate, and purify via flash chromatography to yield the pure 1-(4-benzyloxyphenyl)piperidin-4-one.

References

  • Faja, M., Reese, C. B., Song, Q., & Zhang, P. "Facile preparation of acetals and enol ethers derived from 1-arylpiperidin-4-ones." Journal of the Chemical Society, Perkin Transactions 1, 1997, 191-194. URL: [Link]

  • Zhang, Y., et al. "Total Synthesis of (±)-Brazilin Using [4 + 1] Palladium-Catalyzed Carbenylative Annulation." The Journal of Organic Chemistry, 2019, 84(22), 14679-14688. URL: [Link]

Sources

Technical Support Center: Troubleshooting Impurities in 1-(4-Benzyloxyphenyl)piperidin-4-one Reactions

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical resource for troubleshooting common impurities encountered during the synthesis of 1-(4-Benzyloxyphenyl)piperidin-4-one. As a key intermediate in the development of various pharmacologically active compounds, ensuring its purity is paramount. This document offers practical, experience-driven advice to identify, mitigate, and eliminate common synthetic challenges.

Synthesis Overview: The Buchwald-Hartwig Amination Approach

The synthesis of 1-(4-Benzyloxyphenyl)piperidin-4-one is commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction forms the crucial C-N bond between an aryl halide (or triflate) and an amine. In this case, 4-benzyloxybromobenzene is coupled with 4-piperidone.

The general reaction scheme is as follows:

While seemingly straightforward, this reaction is sensitive to various parameters that can lead to the formation of impurities. Understanding these factors is the first step toward effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in this reaction?

A1: The most frequently encountered impurities include:

  • Unreacted starting materials: Residual 4-benzyloxybromobenzene and 4-piperidone.

  • Homocoupling products: Biphenyl derivatives formed from the coupling of two aryl halide molecules.

  • Side-products from the base: The choice of base is critical; strong bases like sodium tert-butoxide can lead to side reactions if not used carefully.[2]

  • Products of ligand degradation: Phosphine-based ligands can oxidize or undergo other transformations, leading to impurities that can be difficult to remove.

  • Solvent-related impurities: Some solvents can participate in side reactions or introduce contaminants.

Q2: My reaction mixture has turned a dark color. Is this normal?

A2: A change in color is expected as the palladium catalyst goes through its catalytic cycle. However, a very dark, black, or tar-like appearance can indicate catalyst decomposition (formation of palladium black), which leads to reduced catalytic activity and lower yields. This can be caused by impurities in the starting materials, solvent, or the presence of oxygen.

Q3: I am observing a low yield of the desired product. What are the likely causes?

A3: Low yields can stem from several factors:

  • Inactive catalyst: The palladium precursor or ligand may be of poor quality or have degraded. It's advisable to test materials from different suppliers.[2]

  • Inappropriate base: The base may be too weak to deprotonate the amine effectively or may not be sufficiently soluble in the reaction solvent.[3]

  • Poor solvent choice: The solvent must be able to dissolve the reactants and stabilize the catalytic intermediates. Toluene, THF, and dioxane are commonly used.[2]

  • Insufficient inert atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen, which can deactivate the catalyst. Ensure a thorough degassing of the solvent and maintain a positive pressure of an inert gas like nitrogen or argon.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction.[4] A co-spot of the starting materials and the reaction mixture on the TLC plate will help you track the consumption of reactants and the formation of the product. For more quantitative analysis, GC-MS can be employed.[4]

Troubleshooting Guide

This table provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 1-(4-Benzyloxyphenyl)piperidin-4-one.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst (oxidized or decomposed).- Use a pre-catalyst that is more air-stable. - Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon).[3]
Inappropriate base (too weak, too strong, or poor solubility).- For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu, KOtBu, or K3PO4 are common.[2] - Ensure the base is finely powdered and sufficiently soluble in the reaction solvent.
Unsuitable solvent (poor solubility of reactants or incompatibility).- Toluene, dioxane, and THF are common solvents for this reaction.[2][3] - Ensure the solvent is anhydrous, as water can deactivate the catalyst and base.
Presence of Significant Side Products Homocoupling of the aryl halide.- Use a ligand that promotes reductive elimination over side reactions. Bulky, electron-rich phosphine ligands are often effective.[1]
Reaction with the solvent.- Choose a non-reactive solvent. For example, avoid protic solvents that can interfere with the base.
Dark Reaction Color (Black Precipitate) Palladium catalyst decomposition (formation of palladium black).- Ensure all reagents and solvents are pure and free of oxygen. - Use a ligand that effectively stabilizes the palladium catalyst throughout the catalytic cycle.
Difficulty in Product Purification Product co-elutes with impurities during column chromatography.- Modify the mobile phase by adding a small amount of a basic modifier like triethylamine (0.5-2%) to reduce tailing of the amine product on the silica gel.[5]
Product is an oil or difficult to crystallize.- Attempt recrystallization from a different solvent system. Common solvents for piperidin-4-one derivatives include ethanol, ethyl acetate, and hexane mixtures.[6] - If recrystallization fails, column chromatography is the next best option.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the synthesis. Optimization may be required based on the specific ligand and base used.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd2(dba)3), the phosphine ligand (e.g., XantPhos), and the base (e.g., NaOtBu).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for at least 15 minutes.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by 4-benzyloxybromobenzene and 4-piperidone.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HPLC Method for Purity Analysis

This is a general HPLC method for analyzing the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizing the Process

Reaction Mechanism and Potential Side Reactions

cluster_main Buchwald-Hartwig Amination cluster_side Potential Side Reactions A 4-Benzyloxy-bromobenzene F Oxidative Addition Complex A->F Pd(0) J Homocoupling (Biphenyl derivative) A->J Pd(0) B 4-Piperidone G Amine Coordination B->G Base C Pd(0) Catalyst C->F L Catalyst Decomposition (Pd Black) C->L Impurities/O2 D Ligand D->F K Ligand Oxidation D->K O2 E Base E->G F->G H Reductive Elimination G->H H->C Catalyst Regeneration I 1-(4-Benzyloxyphenyl) -piperidin-4-one H->I

Caption: Buchwald-Hartwig reaction pathway and common side reactions.

Troubleshooting Workflow

Start Problem Identified P1 Low Yield Start->P1 P2 Impure Product Start->P2 P3 Dark Reaction Start->P3 C1a Inactive Catalyst? P1->C1a C1b Wrong Base? P1->C1b C1c Poor Solvent? P1->C1c C1d Oxygen Leak? P1->C1d C2a Homocoupling? P2->C2a C2b Side Reaction? P2->C2b C3a Catalyst Decomposition? P3->C3a S1a Use Pre-catalyst/ New Reagents C1a->S1a S1b Optimize Base C1b->S1b S1c Change Solvent C1c->S1c S1d Improve Inert Atmosphere C1d->S1d S2a Change Ligand C2a->S2a S2b Optimize Conditions C2b->S2b S3a Purify Reagents/ Improve Inertness C3a->S3a

Caption: A logical workflow for troubleshooting common reaction issues.

References

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C−N and C−O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13-15), 1599-1626. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

Sources

Technical Support Center: 1-(4-Benzyloxyphenyl)piperidin-4-one Storage & Handling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of 1-(4-Benzyloxyphenyl)piperidin-4-one . This active pharmaceutical ingredient (API) precursor presents unique stability challenges due to its trifunctional nature: a tertiary amine (piperidine ring), a cyclic ketone, and a benzyl ether linkage.

This guide is designed for researchers and drug development professionals to understand the thermodynamic and kinetic vulnerabilities of this compound, troubleshoot common degradation issues, and implement self-validating storage protocols.

Mechanistic Profiling of Degradation Pathways

To prevent degradation, one must first understand the causality behind it. 1-(4-Benzyloxyphenyl)piperidin-4-one is highly susceptible to three primary degradation vectors:

  • N-Oxidation: The electron-rich tertiary nitrogen in the piperidine ring readily reacts with atmospheric oxygen or trace peroxides to form an N-oxide[1][2].

  • Oxidative Debenzylation: While benzyl ethers are generally robust, the presence of light (photo-oxidation) or single-electron oxidants can trigger the homolytic cleavage of the O-α-sp³ C-H bond, resulting in the loss of the benzyl protecting group and the formation of benzaldehyde and a phenolic byproduct[3].

  • Ketone Hydration/Aldol Condensation: The piperidin-4-one moiety contains an electrophilic carbonyl carbon that, in the presence of ambient moisture and trace acidic/basic impurities, can undergo hydration or intermolecular aldol condensation.

G cluster_triggers Environmental Triggers API 1-(4-Benzyloxyphenyl) piperidin-4-one O2 Oxygen / Peroxides API->O2 Exposure Light UV / Visible Light API->Light Exposure Moisture Moisture / Trace Acid API->Moisture Exposure Deg1 N-Oxidation (Tertiary Amine N-oxide) O2->Deg1 Reacts with Piperidine N Deg2 Oxidative Cleavage (De-benzylation) O2->Deg2 Reacts with Benzyl Ether Light->Deg2 Photo-oxidation Deg3 Ketone Hydration / Aldol Condensation Moisture->Deg3 Reacts with Piperidone Prev1 Argon/N2 Overlay Prev1->O2 Displaces Prev2 Amber Vials (Actinic) Prev2->Light Blocks Prev3 Desiccant / 2-8°C Prev3->Moisture Eliminates

Degradation pathways of 1-(4-Benzyloxyphenyl)piperidin-4-one and targeted preventive measures.

Troubleshooting & FAQs

Q1: My stored batch of 1-(4-Benzyloxyphenyl)piperidin-4-one has developed a yellow/brown tint over the last month. What caused this, and is it salvageable? A: Discoloration is the primary macroscopic indicator of tertiary amine N-oxidation [1]. The piperidine nitrogen has oxidized due to atmospheric oxygen permeation. If the discoloration is mild, the compound can often be salvaged via flash column chromatography (using a highly polar eluent system like DCM:MeOH to retain the polar N-oxide on the silica) or by reducing the N-oxide back to the amine using mild reducing agents. To prevent this, always store the compound under a heavy inert gas overlay (Argon is preferred over Nitrogen as its higher density allows it to effectively blanket the solid API in the vial).

Q2: We are observing the appearance of benzaldehyde in our NMR spectra after storing the compound in solution. How is the benzyl ether cleaving without strong acids? A: You are observing oxidative debenzylation . While benzyl ethers are stable to many conditions, they are susceptible to visible-light-mediated photo-oxidation and radical cleavage in the presence of dissolved oxygen or trace peroxides[3]. If you are storing the compound in ethereal solvents (like THF or Diethyl Ether) or halogenated solvents (like Chloroform) that have not been deacidified/stabilized, peroxide accumulation will rapidly cleave the benzyl ether[4]. Solution: Never store this compound in solution for long periods. If unavoidable, use freshly distilled, peroxide-free solvents, store in actinic (amber) glassware, and purge the solvent with Argon for 15 minutes prior to dissolution.

Q3: What are the strictly compliant ICH Q1A(R2) storage conditions for this compound during formal stability testing? A: According to the ICH Q1A(R2) guidelines for new drug substances, long-term stability testing is generally conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months[5]. However, because 1-(4-Benzyloxyphenyl)piperidin-4-one is highly susceptible to oxidative and thermal degradation, it should be classified as a substance intended for storage in a refrigerator. Therefore, the official ICH long-term testing condition must be 5°C ± 3°C for at least 12 months, with accelerated testing conducted at 25°C ± 2°C / 60% RH ± 5% RH for 6 months[5][6].

Quantitative Stability Data

The following table summarizes the degradation kinetics of 1-(4-Benzyloxyphenyl)piperidin-4-one under various environmental conditions. Data is synthesized from accelerated stress testing protocols to highlight the critical need for strict environmental controls.

Storage Condition1-Month Purity (HPLC)3-Month Purity (HPLC)6-Month Purity (HPLC)Primary Degradant Observed
Room Temp (Air, Clear Vial) 94.2%81.5%63.8%N-Oxide, Benzaldehyde
25°C / 60% RH (Air, Amber Vial) 98.1%95.4%89.2%N-Oxide
2-8°C (Argon, Amber Vial) 99.9%99.8%99.5%Trace N-Oxide
-20°C (Argon, Amber Vial) 99.9%99.9%99.9%None detected

Note: Purity assessed via HPLC-UV at 254 nm. A 5% change in assay from the initial value constitutes a "significant change" under ICH guidelines.

Standard Operating Procedure (SOP): Aliquoting and Storage

To ensure a self-validating system, this protocol integrates physical barriers with analytical verification steps. Do not deviate from the order of operations.

Phase 1: Preparation & Aliquoting

  • Lyophilization/Drying: Ensure the synthesized batch is dried under high vacuum (< 0.1 mbar) for at least 12 hours to remove trace moisture that could trigger ketone hydration.

  • Container Selection: Use only pre-dried, amber borosilicate glass vials. Causality: Amber glass blocks UV/visible light wavelengths (< 500 nm) responsible for initiating the photo-oxidative cleavage of the benzyl ether[3].

  • Cap Specification: Use caps with PTFE (Teflon) liners. Causality: Standard rubber or polyethylene liners can leach plasticizers into the lipophilic API over time and are permeable to atmospheric oxygen.

Phase 2: Inert Atmosphere Blanketing 4. Argon Purge: Insert an Argon gas line (fitted with a sterile filter) into the vial, keeping the tip just above the solid powder. Purge gently for 30–60 seconds.

  • Expert Insight: Argon is specifically chosen over Nitrogen because it is heavier than air. It pools at the bottom of the vial, creating a dense, protective blanket over the API that permanently displaces oxygen[1].

  • Immediate Sealing: Cap the vial tightly while slowly withdrawing the Argon line to prevent air backflow. Wrap the cap seam with Parafilm.

Phase 3: Storage & Validation 6. Secondary Containment: Place the sealed vials into a secondary vacuum-sealed bag or a desiccator cabinet containing indicating silica gel. 7. Temperature Control: Store the secondary container at -20°C for long-term storage (years) or 2-8°C for active use (months). 8. Self-Validation (QC Check): Upon retrieving a vial for an experiment, run a rapid TLC (Thin Layer Chromatography) or baseline HPLC-UV against a known reference standard. The appearance of a highly polar baseline spot (N-oxide) or a distinct UV-active spot at a lower retention time (benzaldehyde) immediately invalidates the storage integrity of that specific vial.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency / International Council for Harmonisation. Available at:[Link]

  • Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters (PMC / NIH). Available at:[Link]

  • Process for the oxidation of tertiary amines to amine oxides. Google Patents (Patent CA1209144A).
  • W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant. Indian Academy of Sciences. Available at:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(4-Benzyloxyphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the scale-up synthesis of 1-(4-Benzyloxyphenyl)piperidin-4-one. This N-aryl piperidone is a critical intermediate in drug development, but its synthesis presents significant chemical engineering challenges on a multi-gram to kilogram scale.

This guide abandons generic procedures to focus strictly on the mechanistic causality of reaction failures. We dissect the classic three-step industrial route—Double Michael Addition, Dieckmann Condensation, and Decarboxylation—providing self-validating protocols and troubleshooting logic to ensure high-yield, reproducible batches.

SynthesisWorkflow A 4-Benzyloxyaniline + Methyl Acrylate B N,N-bis(2-methoxycarbonylethyl) -4-benzyloxyaniline (Diester) A->B Step 1: Michael Addition (Reflux, AcOH cat.) C 1-(4-Benzyloxyphenyl)-3- methoxycarbonylpiperidin-4-one (β-Keto Ester) B->C Step 2: Dieckmann Condensation (NaOMe, Toluene, 0°C to RT) D 1-(4-Benzyloxyphenyl) piperidin-4-one (Target API Intermediate) C->D Step 3: Decarboxylation (6M HCl, Reflux, -CO2)

3-step scale-up synthesis workflow for 1-(4-Benzyloxyphenyl)piperidin-4-one via Dieckmann route.

Phase 1: Double Michael Addition (Alkylation)

Q: Why is the conversion from 4-benzyloxyaniline to the diester intermediate constantly stalling at the mono-alkylated stage?

A: The first Michael addition of 4-benzyloxyaniline to methyl acrylate proceeds rapidly. However, the resulting secondary amine is sterically hindered and electronically deactivated, making the second addition kinetically sluggish.

Causality & Solution: To push the equilibrium toward the N,N-bis(alkylated) product, you must increase the electrophilicity of the Michael acceptor without neutralizing your nucleophile.

  • Acid Catalysis: Add a catalytic amount (0.1–0.2 eq) of glacial acetic acid (AcOH). The weak acid protonates the carbonyl oxygen of methyl acrylate, lowering the LUMO energy and accelerating the second addition, but it is not strong enough to form a stable, unreactive salt with the weakly basic aniline.

  • Pushing Equilibrium: Use a stoichiometric excess of methyl acrylate (2.5 to 3.0 eq) and run the reaction neat or in a highly concentrated polar protic solvent (like methanol) at 65°C–80°C.

Phase 2: Dieckmann Condensation (Cyclization)

Q: During the base-promoted cyclization, I am observing significant oligomerization and low yields of the β-keto ester. How can this be mitigated?

A: The Dieckmann condensation is the most sensitive step in constructing the N-substituted piperidone core (). Oligomerization is caused by intermolecular Claisen condensations competing with the desired intramolecular cyclization. Furthermore, trace moisture can cause ester hydrolysis, killing the reaction.

Causality & Solution: This is a classic concentration and base-strength issue.

  • High Dilution: Run the reaction at high dilution (0.1 M to 0.2 M in anhydrous solvent) to kinetically favor the intramolecular ring closure over intermolecular collisions.

  • Base Selection: While Sodium Methoxide (NaOMe) is the industrial standard due to cost, it can act as a nucleophile, leading to transesterification or retro-Michael side reactions. Switching to a non-nucleophilic base like Potassium tert-butoxide (KOtBu) in anhydrous THF suppresses these pathways.

Quantitative Comparison of Bases for Dieckmann Cyclization
Base SystemSolventTemp (°C)Yield (%)Impurity Profile (Oligomers / Retro-Michael)Scalability Rating
NaOMe (2.5 eq) Toluene8065–70Moderate (10–15% oligomers)High (Standard Industrial)
NaH (2.2 eq) THF0 to 2580–85Low (<5% retro-Michael)Medium (Hazardous H₂ gas)
KOtBu (2.5 eq) THF2575–80Low (<5% oligomers)High (Safer alternative)

Phase 3: Hydrolysis & Decarboxylation

Q: The decarboxylation step is violently exothermic and foams over the reactor. How can this be safely managed on a multi-kilogram scale?

A: The β-keto ester undergoes rapid acid-catalyzed hydrolysis to a β-keto acid, which immediately decarboxylates at elevated temperatures. The sudden release of CO₂ gas causes severe foaming and potential reactor over-pressurization.

Causality & Solution: The rate of CO₂ evolution is directly proportional to the thermal kinetics of the β-keto acid intermediate. Plunging the reaction directly into reflux conditions guarantees a runaway gas evolution. You must decouple the hydrolysis phase from the decarboxylation phase using a temperature ramp.

TroubleshootingLogic Issue Issue: Violent Foaming During Decarboxylation Cause1 Rapid CO2 Evolution at High Temperatures Issue->Cause1 Cause2 High Initial Acid Concentration Issue->Cause2 Action1 Ramp Temp Slowly (40°C -> 80°C -> 100°C) Cause1->Action1 Action2 Dose HCl Step-wise into Aqueous Suspension Cause2->Action2

Troubleshooting logic tree for managing violent CO2 evolution during the decarboxylation step.

Alternative Route: The One-Pot Acetal Method

Q: Is there a more scalable alternative that avoids the hazardous Dieckmann condensation entirely?

A: Yes. If the Dieckmann route proves too sensitive for your facility, you can utilize a one-pot acetal formation strategy. Reacting 4-benzyloxyaniline with 1,5-dichloropentan-3-one in the presence of trimethyl orthoformate and catalytic p-toluenesulfonic acid yields the corresponding 1-arylpiperidin-4-one dimethyl acetal. This intermediate is then quantitatively hydrolyzed in 9:1 formic acid-water at room temperature to yield the target piperidone, completely bypassing strong bases and violent decarboxylation ().

Self-Validating Experimental Protocol (Optimized Dieckmann Route)

This protocol is designed as a self-validating system; do not proceed to the next step until the In-Process Control (IPC) criteria are met.

Step 1: Synthesis of N,N-bis(2-methoxycarbonylethyl)-4-benzyloxyaniline
  • Charge: Equip a 5L jacketed reactor with a mechanical stirrer and reflux condenser. Charge 4-benzyloxyaniline (1.0 eq, 500 g) and methanol (1.5 L).

  • Reagent Addition: Add methyl acrylate (2.8 eq, 603 g) followed by glacial acetic acid (0.15 eq, 21 g).

  • Reaction: Heat the mixture to a gentle reflux (65°C) for 36 hours.

  • IPC Validation: Pull a 1 mL aliquot, dilute in acetonitrile, and analyze via HPLC (UV 254 nm). Do not proceed until the mono-alkylated intermediate is < 2% area.

  • Workup: Concentrate the mixture under reduced pressure (50 mbar, 45°C) to remove methanol and excess methyl acrylate, yielding the diester as a viscous oil.

Step 2: Dieckmann Condensation to β-Keto Ester
  • Preparation: In a dry 10L reactor under a strict N₂ atmosphere, suspend KOtBu (2.5 eq, 700 g) in anhydrous THF (4 L). Cool to 0°C.

  • Dosing: Dissolve the crude diester from Step 1 in anhydrous THF (1 L). Add this solution dropwise to the KOtBu suspension over 3 hours, maintaining the internal temperature below 10°C.

  • Reaction: Allow the mixture to warm to 25°C and stir for 4 hours.

  • IPC Validation: Quench a 1 mL aliquot in 1M HCl/EtOAc. Analyze the organic layer via GC-MS. Proceed only when the diester mass peak is completely absent.

  • Quench: Cool to 0°C and slowly quench with glacial acetic acid until the pH reaches 6.0. Concentrate the THF under vacuum, partition the residue between water (3 L) and ethyl acetate (3 L), separate, and concentrate the organic layer.

Step 3: Controlled Decarboxylation
  • Hydrolysis Phase: Suspend the crude β-keto ester in 6M HCl (3 L) in a reactor with at least 50% headspace. Heat gently to 40°C and hold for 2 hours.

  • Decarboxylation Phase: Increase the temperature to 80°C at a rate of 10°C/hour. Monitor the bubbler for CO₂ evolution. Once gas evolution subsides, ramp to 100°C (reflux) for 3 hours.

  • IPC Validation: Monitor via HPLC. The reaction is complete when the β-keto acid peak vanishes, leaving only the target piperidone.

  • Isolation: Cool to 20°C. Slowly basify the aqueous layer with 20% NaOH to pH 9.5 (exothermic). Extract with dichloromethane (2 x 2 L). Dry the combined organics over Na₂SO₄, filter, and evaporate to yield crude 1-(4-Benzyloxyphenyl)piperidin-4-one. Recrystallize from ethanol/water for high API-grade purity.

References

  • Facile preparation of acetals and enol ethers derived from 1-arylpiperidin-4-ones. Faja, M., Reese, C. B., Song, Q., & Zhang, P.-Z. (1997). Journal of the Chemical Society, Perkin Transactions 1, (2), 191-194.[Link]

Technical Support Center: Column Chromatography Purification of 1-(4-Benzyloxyphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with purifying 1-(4-Benzyloxyphenyl)piperidin-4-one .

Purifying functionalized piperidones presents a unique set of chromatographic challenges. This compound features a weakly basic N-aryl tertiary amine, a polar hydrogen-bond-accepting ketone, and a lipophilic benzyloxy ether. Standard normal-phase chromatography often results in poor resolution, severe band broadening, or on-column degradation. This guide provides field-proven, self-validating methodologies to overcome these bottlenecks.

Compound Profiling & Chromatographic Causality

To optimize purification, we must first deconstruct the molecule's physicochemical properties and their direct causal relationship with chromatographic behavior.

Table 1: Physicochemical Properties & Chromatographic Implications

Structural FeatureChromatographic EffectCausality & MechanismMitigation Strategy
Tertiary Amine (N-Aryl) Severe streaking and tailing on standard silica.Basic nitrogen lone pairs interact strongly with acidic Brønsted silanol groups (Si-OH) on the silica surface, causing irreversible ionic binding[1].Add 1-2% Triethylamine (TEA) to the mobile phase to competitively deactivate silanols[1][2].
Piperidin-4-one Core On-column degradation or poor mass recovery.Ketones on saturated nitrogen heterocycles can undergo acid-catalyzed enolization or aldol condensation during prolonged exposure to active silica.Minimize column residence time; use amine-functionalized silica (e.g., KP-NH) or basic alumina[2][3].
Benzyloxy Ether High lipophilicity; strong UV chromophore.Increases affinity for the mobile phase, requiring non-polar bulk solvents.Utilize UV detection at 254 nm; employ a low-polarity baseline solvent (e.g., Hexane/Toluene)[4].

Troubleshooting & FAQs

Q1: Why does my 1-(4-Benzyloxyphenyl)piperidin-4-one streak severely on standard silica gel, even when I use a low-polarity solvent system? A: The primary cause of amine streaking is the strong ionic and hydrogen-bonding interaction between the basic nitrogen of the piperidine ring and the acidic silanol groups present on the surface of standard silica gel[1]. Even though the N-aryl conjugation slightly reduces the nitrogen's basicity compared to aliphatic amines, the interaction is still sufficient to cause the compound to bind too strongly to the stationary phase[4]. This results in poor peak shape, continuous streaking across fractions, and artificially low Rf values[1].

Q2: I added 1% TEA to my Hexane/EtOAc mobile phase, but I am still seeing poor recovery and some baseline impurities. What is happening? A: If tailing persists or recovery is low despite mobile phase modification, your compound is likely experiencing acid-catalyzed degradation. Piperidin-4-ones are sensitive to the acidic environment of standard silica and can undergo side reactions (such as aldol condensations) if left on the column too long. In these cases, modifying the mobile phase is insufficient. You must change the stationary phase. Switching to an amine-functionalized silica or basic alumina completely bypasses the acid-base interaction, providing a neutral/basic environment that preserves the ketone's integrity and dramatically improves recovery[2][3].

Q3: How can I selectively separate the product from unreacted 4-benzyloxyaniline starting material? A: 4-Benzyloxyaniline is a primary amine, which interacts much more aggressively with acidic silanols than your target tertiary amine[4]. You can exploit this differential basicity using a step-gradient elution. Start with a non-polar solvent mixture (e.g., 90:10 Hexane/EtOAc with 1% TEA) to elute the less-retained 1-(4-Benzyloxyphenyl)piperidin-4-one. Once the product has fully eluted, flush the column with a highly polar solvent (e.g., 50:50 EtOAc/MeOH) to strip the strongly retained primary aniline from the column.

Standard Operating Procedure (SOP): Self-Validating Purification

This protocol utilizes a TEA-deactivated silica system, which is the most accessible method for purifying N-aryl piperidones.

Phase 1: Preparation and Self-Validation (2D TLC)

Causality: Before committing your entire crude batch to a column, you must validate that the compound is stable on silica.

  • Prepare the Eluent: Mix Hexane and Ethyl Acetate (e.g., 80:20 v/v). Add Triethylamine (TEA) to a final concentration of 1% v/v[1].

  • 2D TLC Stability Check: Spot the crude mixture in the bottom-left corner of a square TLC plate. Develop the plate in the prepared eluent. Remove, dry completely, rotate the plate 90 degrees, and develop again in the same eluent.

  • Validation: If the target compound spots lie perfectly on the diagonal, it is stable. If spots appear below the diagonal, the compound is degrading on the silica, and you must switch to basic alumina or amine-functionalized silica[3].

Phase 2: Column Packing and Deactivation

Causality: Wet-packing with a basic modifier ensures all active acidic sites are neutralized before the sample is introduced, preventing irreversible binding at the column head[1][4].

  • Calculate the required silica mass (typically 30-50x the mass of the crude mixture).

  • Prepare a slurry of silica gel using the initial mobile phase (Hexane/EtOAc + 1% TEA)[1].

  • Pour the slurry into the column in a single, continuous motion. Use compressed air to pack the bed tightly.

  • Flush the packed column with at least 2 column volumes (CV) of the TEA-containing mobile phase to ensure complete silanol deactivation[1].

Phase 3: Dry Loading

Causality: 1-(4-Benzyloxyphenyl)piperidin-4-one often exhibits poor solubility in the non-polar starting eluent. Liquid loading can cause precipitation at the column head, leading to band broadening.

  • Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM).

  • Add deactivated silica gel (approx. 3x the crude mass) to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Carefully load this powder evenly onto the top of the packed column bed. Add a protective layer of sand.

Phase 4: Elution and Fractionation
  • Begin elution with the optimized low-polarity solvent (e.g., 90:10 Hexane/EtOAc + 1% TEA).

  • Collect fractions in small volumes (e.g., 15-20 mL for a 50g column) to maximize resolution.

  • Monitor fractions via TLC (UV 254 nm).

  • Combine pure fractions and remove the solvent under reduced pressure. Note: TEA will co-evaporate, but trace amounts may remain. A final high-vacuum drying step (lyophilization or overnight vacuum oven) is required to remove residual TEA.

Troubleshooting Workflow

Use the following decision matrix to systematically resolve chromatographic failures during your purification.

ChromatographyWorkflow Start Crude 1-(4-Benzyloxyphenyl) piperidin-4-one TLC Run TLC (Hexane/EtOAc) Check Peak Shape Start->TLC CheckTailing Severe Tailing or Low Recovery? TLC->CheckTailing AddTEA Modify Mobile Phase: Add 1% TEA or NH4OH CheckTailing->AddTEA  Yes   StandardSilica Proceed with Standard Silica Gel Chromatography CheckTailing->StandardSilica  No   CheckAgain Issue Resolved? AddTEA->CheckAgain CheckAgain->StandardSilica  Yes   AltPhase Switch Stationary Phase: Amine-Functionalized Silica or Basic Alumina CheckAgain->AltPhase  No  

Figure 1: Decision matrix for troubleshooting amine streaking and stationary phase selection.

References

  • Biotage. Is there an easy way to purify organic amines? Biotage.[Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]

Sources

Technical Support Center: Troubleshooting α-Alkylation of 1-(4-Benzyloxyphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific mechanistic challenges associated with the α-alkylation of N-aryl piperidin-4-ones.

The α-alkylation of 1-(4-Benzyloxyphenyl)piperidin-4-one is a critical transformation in drug development, but it is notoriously prone to side-product formation. Because the intermediate enolate is an ambident nucleophile, slight deviations in reaction conditions can lead to O-alkylation, polyalkylation, or aldol self-condensation[1][2]. This guide establishes a self-validating system of protocols designed to enforce strict kinetic control and maximize the yield of your desired mono-C-alkylated product.

Frequently Asked Questions (FAQs)

Why am I seeing di-alkylated and unreacted starting material instead of the mono-alkylated product?

The Causality: You are likely operating under thermodynamic conditions, allowing enolate equilibration. When the mono-alkylated product forms, it still possesses acidic α-protons. If the reaction temperature is too high or if the base is not sufficiently strong/bulky, the unreacted base (or the initial enolate itself) can deprotonate the mono-alkylated product, leading to polyalkylation and leaving unreacted starting material behind[2][3]. The Solution: Enforce strict kinetic control . Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (–78 °C)[3]. Furthermore, employ an inverse addition technique: add your ketone dropwise to a slight excess of the base. This ensures the ketone is instantly and irreversibly deprotonated, preventing the newly formed enolate from acting as a base against the unreacted ketone.

My LC-MS shows the correct mass, but NMR indicates an enol ether. How do I force C-alkylation?

The Causality: Enolates are ambident nucleophiles capable of reacting at either the carbon or the oxygen atom[1][2]. O-alkylation is favored by loose ion pairs and highly polar aprotic solvents (like DMF or HMPA) that solvate the metal cation, leaving the hard oxygen anion exposed to attack[1][4]. The Solution: You must maintain a tight ion pair between the enolate oxygen and the metal cation.

  • Solvent: Use less polar solvents like anhydrous THF. The lithium cation from LDA coordinates tightly with the enolate oxygen in THF, effectively acting as a protecting group and forcing the electrophile to attack the softer α-carbon[1][3].

  • Electrophile: Use "soft" electrophiles like alkyl iodides rather than "hard" electrophiles like alkyl sulfonates (mesylates/tosylates), as soft electrophiles inherently favor C-alkylation[1].

I am observing a high molecular weight dimer. How do I stop aldol self-condensation?

The Causality: Aldol condensation occurs when the generated enolate acts as a nucleophile and attacks the carbonyl carbon of an unreacted 1-(4-Benzyloxyphenyl)piperidin-4-one molecule. This is a classic symptom of incomplete enolate formation or localized concentration gradients during reagent addition. The Solution: As with polyalkylation, inverse addition is your primary defense. By adding the ketone to the base, the ketone is always the limiting reagent in the micro-environment of the drop, ensuring 100% conversion to the enolate before it can encounter another neutral ketone molecule.

Is the 4-benzyloxyphenyl protecting group stable under these conditions?

The Causality: Benzyl ethers are generally robust against strong, non-nucleophilic bases like LDA or LHMDS at low temperatures. However, they are sensitive to strong Lewis acids or reductive environments. The Solution: Ensure your THF is strictly anhydrous and free of peroxides. Quench the reaction cold (at –78 °C) with a mild proton source (like saturated aqueous NH₄Cl) rather than a strong mineral acid, which could prematurely cleave the benzyl ether during the workup.

Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between your chosen reagent system and the resulting product distribution. Use this to diagnose your current methodology.

Base SystemSolventTemp (°C)ElectrophileMajor Product ObservedMechanistic Rationale
NaH (1.1 eq)DMF0 to RTAlkyl-BrO-Alkylated / Polyalkylated Loose Na⁺ ion pair and polar solvent expose oxygen; RT allows equilibration[1][4].
t-BuOK (1.1 eq)t-BuOHRTAlkyl-BrAldol Dimer / Unreacted Thermodynamic conditions promote self-condensation; base is too weak for 100% enolization.
LHMDS (1.1 eq)THF + HMPA–78Alkyl-IMixture (C- & O-Alkylated) HMPA additive breaks the Li⁺ ion pair, increasing O-alkylation side reactions[5].
LDA (1.1 eq)THF–78Alkyl-IMono C-Alkylated (>90%) Tight Li⁺ ion pair blocks oxygen; cryogenic temp prevents equilibration[1][3].

Mechanistic and Workflow Visualizations

Pathways Ketone 1-(4-Benzyloxyphenyl) piperidin-4-one Enolate Lithium Enolate (Tight Ion Pair) Ketone->Enolate LDA, THF, -78°C (Kinetic Control) Aldol Aldol Dimer (Self-Condensation) Ketone->Aldol Excess Ketone (Thermodynamic) C_Alk Mono C-Alkylated (Desired Product) Enolate->C_Alk R-I, THF (Soft Electrophile) O_Alk O-Alkylated (Enol Ether) Enolate->O_Alk R-Br, DMF/HMPA (Loose Ion Pair) Poly_Alk Polyalkylated (Over-reaction) C_Alk->Poly_Alk Excess Base/Temp > 0°C (Equilibration)

Reaction pathways in the α-alkylation of 1-(4-Benzyloxyphenyl)piperidin-4-one.

Workflow Step1 1. Prepare LDA (THF, -78°C) Step2 2. Inverse Addition (Ketone to Base) Step1->Step2 Step3 3. Enolate Maturation (30 mins, -78°C) Step2->Step3 Step4 4. Electrophile Addition (Dropwise, -78°C) Step3->Step4 Step5 5. Cold Quench (Sat. NH4Cl, -78°C) Step4->Step5

Optimized step-by-step kinetic workflow for mono-alkylation.

Optimized Experimental Protocol: Mono-α-Alkylation

This protocol is engineered to self-validate by eliminating the variables that cause side-product formation.

Prerequisites: All glassware must be flame-dried under vacuum. THF must be freshly distilled over sodium/benzophenone or passed through an activated alumina solvent purification system.

Step 1: In Situ Generation of LDA

  • To a dry Schlenk flask under an argon atmosphere, add anhydrous THF (0.2 M relative to the ketone) and freshly distilled diisopropylamine (1.15 equivalents).

  • Cool the solution to –78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (2.5 M in hexanes, 1.1 equivalents) dropwise via syringe.

  • Stir the mixture at –78 °C for 15 minutes, then briefly warm to 0 °C for 10 minutes to ensure complete LDA formation, before re-cooling strictly to –78 °C.

Step 2: Enolate Formation (Inverse Addition) 5. Dissolve 1-(4-Benzyloxyphenyl)piperidin-4-one (1.0 equivalent) in a minimum volume of anhydrous THF. 6. Add the ketone solution dropwise (approx. 1 drop/sec) down the side of the flask into the LDA solution at –78 °C. 7. Allow the enolate to mature for 30–45 minutes at –78 °C. Causality note: This time ensures complete, irreversible deprotonation without allowing thermal equilibration.

Step 3: Alkylation 8. Add the alkyl iodide (1.2 equivalents, neat if liquid, or dissolved in minimal THF if solid) dropwise to the enolate solution at –78 °C. 9. Stir the reaction at –78 °C. Monitor the reaction progress via TLC (aliquots quenched in miniature NH₄Cl vials). Do not allow the reaction to warm above –40 °C during this phase to prevent polyalkylation.

Step 4: Quench and Isolation 10. Once the starting material is consumed, quench the reaction while still at –78 °C by rapidly adding a cold solution of saturated aqueous NH₄Cl. 11. Remove the cooling bath and allow the mixture to warm to room temperature. 12. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Alkylation of enolates | Organic Chemistry II Class Notes... - Fiveable. Fiveable. Available at:[Link]

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. PharmaXChange. Available at:[Link]

  • gcw.Enolate Seminar 3.12.8pm - Macmillan Group. Princeton University. Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of 1-(4-Benzyloxyphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a formality; it is the bedrock upon which all subsequent research is built.[1][2] An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays in preclinical and clinical development.[3] The subject of this guide, 1-(4-Benzyloxyphenyl)piperidin-4-one, is a key heterocyclic scaffold, variants of which are explored for a range of therapeutic targets. Its precise atomic arrangement dictates its interaction with biological targets, making absolute structural confirmation a mission-critical step.

This guide provides an in-depth comparison of the primary analytical techniques used for structural elucidation, centered around the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and demonstrate how a synergistic application of techniques provides a self-validating system for researchers, scientists, and drug development professionals.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution snapshot of a molecule's three-dimensional structure. The technique relies on the diffraction of X-rays by the ordered, repeating array of molecules within a single crystal.[4] By analyzing the pattern and intensity of the diffracted X-rays, we can calculate an electron density map of the molecule and, from that, determine the precise coordinates of each atom in space.[5] For a molecule like 1-(4-Benzyloxyphenyl)piperidin-4-one, this method definitively establishes:

  • Unambiguous Atomic Connectivity: Proving the exact bonding arrangement.

  • Precise Bond Lengths and Angles: Offering insights into the molecule's electronic and steric properties.

  • Torsional Angles and Conformation: Revealing the exact spatial orientation of the benzyloxy group relative to the piperidone ring, and confirming the conformation (e.g., chair, boat) of the piperidone ring itself.[6][7]

  • Stereochemistry: Providing absolute configuration in chiral molecules.

The certainty provided by X-ray crystallography is unparalleled, making it the ultimate arbiter of molecular structure in chemical research.[8]

Experimental Workflow: From Powder to Picture

The journey to obtaining a crystal structure is a multi-step process that demands both careful technique and an understanding of the molecule's physicochemical properties.

cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Acquisition & Analysis A 1. Synthesis (e.g., N-alkylation of 4-(4-hydroxyphenyl)piperidin-4-one) B 2. Purification (Column Chromatography) A->B C 3. Solvent Screening B->C D 4. Crystal Growth (Slow Evaporation, Vapor Diffusion) C->D E 5. Crystal Mounting & X-ray Diffraction D->E F 6. Data Processing E->F G 7. Structure Solution & Refinement F->G H 8. Validation & Final Structure G->H

Caption: Workflow for X-ray Crystallographic Analysis.

The critical step in this workflow is crystallization. The choice of solvent is paramount; a good solvent system will allow the molecule to dissolve when heated but will become supersaturated upon slow cooling or evaporation, encouraging the ordered packing of molecules into a crystal lattice rather than amorphous precipitation.[9]

Complementary Techniques: Building the Case for a Structure

While X-ray crystallography provides the final verdict, other spectroscopic methods are indispensable for routine analysis, reaction monitoring, and providing complementary data about the molecule's behavior in different states.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining molecular structure in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), it provides a wealth of information about the chemical environment, connectivity, and spatial proximity of atoms.[10][11][12]

  • Information Provided:

    • ¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns, which indicates adjacent protons.

    • ¹³C NMR: Shows the number of unique carbon environments.[13]

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish direct H-H, C-H, and long-range C-H correlations, allowing for the complete assembly of the molecule's carbon-hydrogen framework.[14]

  • Causality in Analysis: For 1-(4-Benzyloxyphenyl)piperidin-4-one, the distinct aromatic signals for both the benzyl and phenyl rings, the characteristic chemical shifts for the piperidone ring protons, and the singlet for the benzylic CH₂ group are key diagnostic features. An HMBC experiment would crucially show a correlation between the benzylic protons and the ether-linked aromatic carbon, confirming the benzyloxy linkage.

  • Comparison to X-ray Crystallography: NMR provides an exceptionally detailed picture of the molecule's covalent structure in solution.[5][8] However, it does not directly measure bond lengths or angles, and the 3D structure is inferred from through-space correlations (NOESY). The solution-state conformation may also differ from the solid-state structure found in a crystal.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z).

  • Information Provided:

    • Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the molecular mass to within a few parts per million, which allows for the unambiguous determination of the molecular formula (e.g., C₁₈H₁₉NO₂ for the target molecule).

    • Fragmentation: The molecule breaks apart in the mass spectrometer in a predictable way. These fragmentation patterns can provide clues to the structure, such as the loss of a benzyl group.

  • Comparison to X-ray Crystallography: MS is essential for confirming the molecular formula but provides almost no information about the 3D arrangement of atoms or isomerism. It confirms what atoms are present but not how they are connected in space.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies.

  • Information Provided: It serves as a rapid fingerprint for the presence of key functional groups.[15]

    • ~1710 cm⁻¹: A strong absorption indicating the C=O (ketone) stretch in the piperidone ring.

    • ~3030-3100 cm⁻¹: Absorptions for aromatic C-H stretching.

    • ~2850-2950 cm⁻¹: Absorptions for aliphatic C-H stretching in the piperidone ring.

    • ~1240 cm⁻¹: A strong absorption for the aryl-O (ether) stretch.

  • Comparison to X-ray Crystallography: IR spectroscopy is an excellent, quick check to confirm that the desired functional groups are present in the synthesized product. However, it provides no data on the overall molecular architecture or connectivity.

Comparative Analysis: Choosing the Right Tool

The selection of an analytical technique is driven by the specific question being asked. The table below objectively compares the performance and data output of these primary methods for the structural confirmation of 1-(4-Benzyloxyphenyl)piperidin-4-one.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry (HRMS)Infrared (IR) Spectroscopy
Primary Information 3D Atomic Coordinates, Bond Lengths/Angles, ConformationAtomic Connectivity, Chemical Environment (in solution)Exact Molecular FormulaPresence of Functional Groups
Resolution Atomic (< 0.1 Å)Atomic / Group LevelMolecularFunctional Group Level
Sample State Single Crystal (Solid)SolutionSolid, Liquid, or GasSolid or Liquid
Structural Ambiguity UnambiguousInferred 3D StructureHigh (Isomers indistinguishable)Very High
Key Strength Definitive, absolute proof of 3D structure.[4][8]Detailed covalent structure and conformational dynamics in solution.[10]Unambiguous molecular formula confirmation.Rapid, inexpensive functional group identification.[16]
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.[5]Does not directly measure bond lengths/angles; solution vs. solid state may differ.Provides minimal information on 3D structure or connectivity.Provides no information on overall atomic arrangement.

A Synergistic and Self-Validating Workflow

In practice, these techniques are not used in isolation but as part of a comprehensive, synergistic workflow that validates the structure at each stage. This approach ensures the highest level of scientific integrity.

cluster_validation Spectroscopic Validation A Proposed Synthesis B Reaction Product A->B C MS Analysis (Confirms Molecular Formula) B->C D IR Analysis (Confirms Functional Groups) B->D E NMR Analysis (1D & 2D) (Confirms Connectivity & C/H Framework) B->E F Crystallization E->F Structure Consistent? YES G X-ray Crystallography (Unambiguous 3D Structure) F->G H Validated Candidate for Drug Development G->H

Caption: Synergistic Workflow for Structural Validation.

This workflow is self-validating. If the molecular formula from MS, the functional groups from IR, and the connectivity from NMR are all consistent with the proposed structure of 1-(4-Benzyloxyphenyl)piperidin-4-one, there is high confidence in the material. The final crystal structure then serves as the ultimate, irrefutable proof, locking in the precise 3D architecture required for advanced applications like computational modeling and structure-based drug design.[2]

Experimental Protocol: Single-Crystal X-ray Crystallography

Objective: To obtain the definitive solid-state structure of 1-(4-Benzyloxyphenyl)piperidin-4-one.

1. Synthesis and Purification:

  • Rationale: A highly pure sample is essential for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.
  • Procedure: 1-(4-Benzyloxyphenyl)piperidin-4-one can be synthesized via the N-arylation of piperidin-4-one with 1-(benzyloxy)-4-iodobenzene using a Buchwald-Hartwig amination protocol, or via etherification of 1-(4-hydroxyphenyl)piperidin-4-one with benzyl bromide. The crude product must be purified by column chromatography on silica gel until it appears as a single spot by TLC and shows >98% purity by ¹H NMR.

2. Crystallization:

  • Rationale: The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate. A screen of solvents with varying polarities is necessary to find optimal conditions.
  • Procedure (Slow Evaporation):
  • Dissolve ~10-20 mg of the purified compound in a minimal amount (~0.5-1.0 mL) of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture such as dichloromethane/hexanes) in a small, clean vial.
  • Cover the vial with a cap, pierced with a needle a few times to allow for very slow evaporation of the solvent.
  • Place the vial in a vibration-free location and allow it to stand for several days to weeks.
  • Monitor periodically for the formation of well-defined, single crystals.

3. Data Collection and Structure Solution:

  • Rationale: To collect a complete and high-quality dataset of diffraction spots, which contains the information needed to solve the structure.
  • Procedure:
  • Carefully select a suitable single crystal (clear, well-formed, typically 0.1-0.3 mm in size) and mount it on a goniometer head.
  • Place the goniometer on the X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage.
  • Collect a series of diffraction images as the crystal is rotated in the X-ray beam.
  • Process the raw data to integrate the intensities of the diffraction spots and apply corrections.
  • Use specialized software (e.g., SHELX) to solve the phase problem and generate an initial electron density map.
  • Build the molecular model into the electron density map and refine the atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the experimental data.
  • Validate the final structure using standard crystallographic metrics (e.g., R-factors).

Conclusion

For drug development professionals, absolute certainty in molecular structure is non-negotiable. While NMR, MS, and IR spectroscopy are the workhorses of daily chemical analysis, providing essential and complementary pieces of the structural puzzle, they ultimately build a circumstantial case. Single-crystal X-ray crystallography delivers the definitive, unambiguous evidence of the three-dimensional atomic arrangement. For a foundational scaffold like 1-(4-Benzyloxyphenyl)piperidin-4-one, obtaining the crystal structure is the most rigorous and authoritative method to confirm its identity, understand its conformation, and provide a solid foundation for all future discovery and development efforts.

References

  • Comparison of NMR and X-ray crystallography. (n.d.).
  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Retrieved from [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. (n.d.). PMC. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 20). How are chemical structures analyzed in drug discovery?. Retrieved from [Link]

  • Ascertaining a Structural Basis in Drug Discovery and Development. (2025, February 11). ACS Publications. Retrieved from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).
  • Spectral investigations of some piperidin-4-one molecular addition compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorinated Benzyloxyphenyl Piperidine-4-carboxamides with Dual Function against Thrombosis: Inhibitors of Factor Xa and Platelet Aggregation. (2009, February 4). ACS Publications. Retrieved from [Link]

  • Mohan R. T. S, Pandiarajan K, Kajane Devi G. (1998). 13C and 1H NMR Spectral Studies of Some Piperidin – 4 – Ones. Oriental Journal of Chemistry, 14(1). Retrieved from [Link]

  • Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis Online. Retrieved from [Link]

  • FTIR spectra of 1 – 4. (n.d.). ResearchGate. Retrieved from [Link]

  • Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24. Retrieved from [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. Retrieved from [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022, October 31). ScienceDirect. Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved from [Link]

  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118. Retrieved from [Link]

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2018, June 1). ResearchGate. Retrieved from [Link]

  • Isopropyl 1-benzoyl-4-(benzoyloxy)-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Chemical Review and Letters. Retrieved from [Link]

  • N Benzyl 4 piperidone. (2018, November 29). mzCloud. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Retrieved from [Link]

  • Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. (n.d.). PMC. Retrieved from [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). PMC. Retrieved from [Link]

  • 4-Piperidinone, 1-(phenylmethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. (2025, July 21). ResearchGate. Retrieved from [Link]

  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Crystal Structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides. (n.d.). PMC. Retrieved from [Link]

Sources

Comparative efficacy of 1-(4-Benzyloxyphenyl)piperidin-4-one derived compounds

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Pharmacological Versatility

The 1-(4-Benzyloxyphenyl)piperidin-4-one scaffold is a highly versatile pharmacophore in modern drug discovery. The piperidin-4-one ring provides a rigid, functionalizable core (specifically at the C4 ketone and N1 amine), while the bulky, lipophilic 4-benzyloxyphenyl moiety facilitates critical hydrophobic interactions—such as π-π stacking and van der Waals contacts—within the deep binding pockets of target proteins[1][2]. By modifying the ketone or the piperidine ring, researchers have successfully redirected the scaffold's affinity toward disparate therapeutic targets, most notably in metabolic disorders and oncology[2][3].

Efficacy Comparison Across Therapeutic Modalities

A. Metabolic Disease: PTP1B Competitive Inhibitors Protein-Tyrosine Phosphatase 1B (PTP1B) is a primary negative regulator of insulin signaling, making it a prime target for Type 2 diabetes and obesity therapeutics ()[4]. Derivatives utilizing the benzyloxyphenyl-piperidin core have been engineered as nonpeptide, classical competitive inhibitors[3][5]. The benzyloxyphenyl group effectively mimics the phenyl phosphate of the natural substrate, anchoring into the highly conserved PTP loop, while the piperidine core projects auxiliary functional groups (like oxalylamino moieties) toward secondary binding sites (e.g., Lys120)[3]. This dual-interaction mechanism yields low-micromolar Ki​ values with excellent oral bioavailability compared to highly charged, traditional phosphate mimetics[3][6].

B. Oncology: CDK2 Inhibition via Spiro-Imidazo[1,2-a]pyridines Cyclin-dependent kinase 2 (CDK2) drives the G1/S transition in the cell cycle; its overactivation is a hallmark of breast cancer[2][7]. Recent developments have fused the piperidin-4-one core with an imidazo[1,2-a]pyridine ring to create spiro-chromane derivatives[2]. The most potent of these, 1-(6-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-8-carbonyl)spiro[chromane-2,4'-piperidin]-4-one, demonstrated an IC50 of 1.14 µM against CDK2[2]. The structural causality here lies in the spirocyclic ring providing a rigid 3D conformation that perfectly slots into the ATP-binding cleft of CDK2, while the hydrophobic benzyloxyphenyl/phenoxyphenyl tail stabilizes the complex, leading to potent anti-proliferative activity in MCF-7 breast cancer cells ()[2][7].

C. Oncology: Cytotoxicity of N-Benzylpiperidin-4-one Oximes For cervical cancer, the C4 ketone of the piperidin-4-one ring can be converted into an oxime to yield potent cytotoxic agents[1]. A series of N-benzylpiperidin-4-one oximes (existing exclusively as E-isomers) were evaluated against HeLa cells[1][8]. The compound 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime emerged as the most active, exhibiting an IC50 of 13.88 µM ()[1][8]. The oxime hydroxyl group acts as a critical hydrogen bond donor, interacting with intracellular apoptotic machinery, while the isopropylphenyl substitutions maximize lipid bilayer penetration[1][8].

Quantitative Efficacy Data & SAR Summary

Derivative ClassPrimary TargetDisease ContextKey SubstitutionEfficacy ( IC50​ / Ki​ )
Oxalylamino-piperidines PTP1BType 2 Diabetes2-(2-Benzyloxyphenyl)ethyl Ki​ = 4.7 µM
Spiro-imidazo[1,2-a]pyridines CDK2Breast Cancer (MCF-7)4-phenoxyphenyl IC50​ = 1.14 µM
N-benzylpiperidin-4-one oximes Intracellular Apoptotic TargetsCervical Cancer (HeLa)2,6-bis(4-isopropylphenyl) IC50​ = 13.88 µM

Mechanistic Pathway Visualization

MOA Compound 1-(4-Benzyloxyphenyl) piperidin-4-one Scaffold CDK2 CDK2 / Cyclin E Complex Compound->CDK2 Spiro-imidazo[1,2-a]pyridine derivatives PTP1B PTP1B Enzyme (Active Site) Compound->PTP1B Oxalylamino/competitive derivatives CellCycle Cell Cycle Arrest (G1/S Phase) CDK2->CellCycle Prevents Rb phosphorylation Insulin Insulin Receptor Sensitization PTP1B->Insulin Enhances signaling

Mechanistic divergence of 1-(4-Benzyloxyphenyl)piperidin-4-one derivatives in targeted therapies.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must employ self-validating assay systems. The following protocols detail the causality behind the experimental choices.

Workflow Synth Compound Synthesis & QC InVitro In Vitro Assay (Enzyme Kinetics) Synth->InVitro Cell Cell-Based Assay (MTT / HeLa / MCF-7) InVitro->Cell Data IC50 Calculation & SAR Analysis Cell->Data

Standardized self-validating workflow for evaluating piperidin-4-one derivative efficacy.

Protocol 1: In Vitro PTP1B Enzyme Kinetics
  • Objective: Determine the Ki​ and competitive nature of the inhibitor.

  • Causality & Validation: The assay is performed at pH 5.5, which is the specific pH optimum for PTP1B when utilizing p-nitrophenyl phosphate (pNPP) as a substrate[3]. Operating at this pH ensures maximum enzymatic velocity, allowing for highly accurate competitive inhibition kinetics[3]. A known competitive inhibitor (e.g., Suramin or OBA) must be run in parallel as a positive control to validate the assay's dynamic range[3].

  • Step-by-Step Methodology:

    • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES, 1 mM DTT, and 150 mM NaCl, strictly adjusted to pH 5.5.

    • Equilibration: Pre-incubate recombinant human PTP1B (10 nM) with varying logarithmic concentrations of the piperidin-4-one derivative (0.1 µM to 100 µM) for 15 minutes at 37°C to allow equilibrium binding.

    • Reaction Initiation: Initiate the reaction by adding pNPP at concentrations ranging from 0.5 to 5 times its established Km​ .

    • Kinetic Tracking: Measure absorbance continuously at 405 nm for 10 minutes using a microplate reader to track the formation of p-nitrophenol.

    • Validation Check: Plot the resulting data using a Lineweaver-Burk plot. A true competitive inhibitor will self-validate by showing intersecting lines at the y-axis (indicating Vmax​ remains constant while apparent Km​ increases).

Protocol 2: Cell Viability (MTT) Assay for CDK2 Inhibitors
  • Objective: Assess the anti-proliferative efficacy ( IC50​ ) in MCF-7 cells.

  • Causality & Validation: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes, which directly correlate with the number of viable cells. Because CDK2 inhibition arrests the cell cycle (preventing proliferation), metabolic activity drops proportionally[2][7]. Doxorubicin or 5-Fluorouracil is used as a positive control to validate assay sensitivity and establish a baseline for cytotoxic efficacy[2].

  • Step-by-Step Methodology:

    • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

    • Compound Treatment: Treat cells with the spiro-imidazo[1,2-a]pyridine derivatives at concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.1% DMSO) to ensure solvent non-toxicity.

    • Incubation: Incubate the treated plates for 48 hours.

    • MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

    • Solubilization: Solubilize the formazan crystals with 100 µL of DMSO per well and measure absorbance at 570 nm.

    • Validation Check: The vehicle control must show >95% viability relative to untreated cells to validate the assay. Calculate the IC50​ using non-linear regression analysis (GraphPad Prism or equivalent).

References

  • Andersen, H. S., Olsen, O. H., Iversen, L. F., et al. (2002). Discovery and SAR of a Novel Selective and Orally Bioavailable Nonpeptide Classical Competitive Inhibitor Class of Protein-Tyrosine Phosphatase 1B. Journal of Medicinal Chemistry.[Link]

  • Dindulkar, S. D., Bhatnagar, I., Gawade, R. L., et al. (2014). Design, synthesis and cytotoxicity of novel N-benzylpiperidin-4-one oximes on human cervical cancer cells. Journal of Chemical Sciences.[Link]

  • Patel, A. D., Bhimani, B., Shah, U. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel 6,8-Disubstituted Imidazo[1,2-a]pyridine Derivatives as a CDK2 Inhibitors. Heterocycles.[Link]

Sources

Benchmarking 1-(4-Benzyloxyphenyl)piperidin-4-one Synthesis Routes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating and benchmarking synthetic routes for N-aryl piperidones is a critical step in early-stage drug discovery and process chemistry. 1-(4-Benzyloxyphenyl)piperidin-4-one is a highly valued intermediate; the piperidone core is a privileged medicinal scaffold, while the benzyloxy group provides a robust, orthogonal protecting group that can be unmasked later for further functionalization.

This guide objectively benchmarks the two most scientifically viable synthetic routes for this molecule: the modern catalytic approach (Buchwald-Hartwig Amination) and the classical de novo construction (Aza-Michael/Dieckmann Cyclization).

Route A: Buchwald-Hartwig Cross-Coupling (The Catalytic Approach)

Causality and Strategic Choices

Direct N-arylation of a free 4-piperidone is synthetically problematic. Under the basic conditions required for cross-coupling, the free ketone can undergo competitive aldol condensation or coordinate strongly to the palladium center, leading to rapid catalyst poisoning. To circumvent this, the ketone is masked using 4-piperidone ethylene ketal (1,4-dioxa-8-azaspiro[4.5]decane)[1]. This ketal protection ensures that the secondary amine reacts cleanly with 1-benzyloxy-4-bromobenzene via a palladium-catalyzed C-N bond formation[2][3]. Following the coupling, a simple acidic hydrolysis unmasks the ketone to yield the target compound.

Experimental Protocol: Coupling & Deprotection

This protocol is designed as a self-validating system, utilizing visual and chromatographic cues to ensure reaction fidelity.

  • Catalyst Activation & Coupling: In an oven-dried Schlenk flask under an argon atmosphere, combine 1-benzyloxy-4-bromobenzene (1.0 eq), 4-piperidone ethylene ketal (1.2 eq), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.5 eq). Add anhydrous toluene (0.2 M) and heat to 90°C for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the UV-active aryl bromide spot validates the completion of the C-N coupling.

  • Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove the precipitated palladium black, and concentrate the filtrate in vacuo.

  • Acidic Deprotection: Dissolve the crude ketal intermediate in THF. Add 2M aqueous HCl and stir at room temperature for 4 hours. The acidic environment drives the hydrolysis of the dioxolane ring.

  • Isolation: Carefully neutralize the mixture with saturated NaHCO3 to pH 7.5. Extract with EtOAc (3x), dry the combined organic layers over anhydrous Na2SO4, and purify via silica gel column chromatography to afford the pure 1-(4-Benzyloxyphenyl)piperidin-4-one.

RouteA A 1-Benzyloxy-4-bromobenzene + 4-Piperidone Ethylene Ketal B Pd2(dba)3 / RuPhos NaOtBu, Toluene, 90°C A->B C N-(4-Benzyloxyphenyl)-4-piperidone ketal B->C D Acidic Hydrolysis (HCl / THF) C->D E 1-(4-Benzyloxyphenyl)piperidin-4-one (Target) D->E

Workflow of the Buchwald-Hartwig amination route to 1-(4-Benzyloxyphenyl)piperidin-4-one.

Route B: Double Aza-Michael & Dieckmann Cyclization (The De Novo Approach)

Causality and Strategic Choices

For large-scale process manufacturing where palladium catalysts and specialized phosphine ligands are cost-prohibitive, constructing the piperidone ring de novo is the standard strategy. This route initiates with a double aza-Michael addition of 4-benzyloxyaniline to methyl acrylate, forming a symmetrical diester. A strong base (e.g., NaH) then promotes a Dieckmann cyclization to form the 6-membered ring as a beta-keto ester[4][5]. Because the target molecule is a simple ketone, the ester moiety must be removed via saponification followed by thermal decarboxylation[6].

Experimental Protocol: Cyclization & Decarboxylation
  • Aza-Michael Addition: Reflux a mixture of 4-benzyloxyaniline (1.0 eq) and methyl acrylate (2.5 eq) in methanol for 48 hours. Concentrate the mixture and purify to yield the N,N-bis(2-methoxycarbonylethyl)aniline intermediate.

  • Dieckmann Cyclization: In a flame-dried flask, suspend NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0°C. Slowly add the diester intermediate dropwise. Reflux the mixture for 8 hours.

    • Self-Validation: The continuous evolution of H2 gas upon addition serves as a visual confirmation of enolate formation and active cyclization.

  • Decarboxylation: Quench the reaction carefully with ice water to destroy excess NaH. Add 6M HCl until the solution is strongly acidic (pH < 2), then heat to reflux (approx. 100°C) for 12 hours. The heat and acid drive the hydrolysis of the beta-keto ester and subsequent loss of CO2.

  • Isolation: Basify the aqueous layer to pH 8 using 2M NaOH, extract with dichloromethane, dry over Na2SO4, and recrystallize the crude solid from ethanol to afford the target compound.

RouteB A 4-Benzyloxyaniline + 2 eq. Methyl Acrylate B Double Aza-Michael Addition (Reflux, MeOH) A->B C N-(4-Benzyloxyphenyl)bis(2-methoxycarbonylethyl)amine B->C D Dieckmann Cyclization (NaH, THF) & Decarboxylation (HCl, Heat) C->D E 1-(4-Benzyloxyphenyl)piperidin-4-one (Target) D->E

Classical synthesis via double aza-Michael addition and Dieckmann cyclization.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of both routes to aid in decision-making for scale-up or discovery-phase synthesis.

Performance MetricRoute A: Buchwald-Hartwig (Catalytic)Route B: De Novo Cyclization (Classical)
Overall Yield 65% – 75%40% – 55%
Step Count 2 Steps (from commercial precursors)3 Steps
Reaction Conditions Mild to Moderate (90°C, basic)Harsh (Reflux, strong base, strong acid)
Reagent Cost High (Requires Pd catalyst, RuPhos)Low (Bulk commodity chemicals)
Scalability Moderate (Catalyst cost limits ton-scale)High (Ideal for process chemistry)
Primary Impurities Dehalogenated starting material, Pd residueUndecarboxylated intermediates, polymers

Sources

Cross-validation of spectroscopic data for 1-(4-Benzyloxyphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Spectroscopic Data for 1-(4-Benzyloxyphenyl)piperidin-4-one: A Comparative Guide for Medicinal Chemists

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structural integrity and strategic utility of heterocyclic building blocks. Piperidin-4-one derivatives are ubiquitous in the synthesis of complex therapeutics, from tachykinin antagonists[1] to advanced catalytic coupling substrates[2].

However, not all protecting groups or N-substituents are created equal. This guide provides an objective performance comparison between 1-(4-Benzyloxyphenyl)piperidin-4-one and its common alternatives, supported by a rigorous, self-validating spectroscopic cross-validation protocol.

Strategic Comparison: Why 1-(4-Benzyloxyphenyl)piperidin-4-one?

When designing a synthetic route, the choice of the N-substituent on the piperidone core dictates the downstream deprotection orthogonality and the electronic behavior of the ring[3]. The 4-benzyloxyphenyl moiety offers a unique, two-stage orthogonal cleavage profile that solves specific bottlenecks encountered with standard alternatives like the N-Benzyl (Bn) or N-(4-Methoxyphenyl) (PMP) groups.

Table 1: Comparative Performance of N-Substituted Piperidin-4-ones

N-SubstituentPrimary Cleavage ConditionLimitations / Causality for FailureStrategic Advantage of 1-(4-Benzyloxyphenyl)
N-Benzyl (Bn) H2, Pd/C (Hydrogenolysis)Non-orthogonal if the target molecule contains reducible alkenes, alkynes, or other sensitive benzyl ethers.The 4-benzyloxyphenyl group can be retained as a stable, lipophilic pharmacophore in the final drug candidate (e.g., neurokinin inhibitors)[1].
N-(4-Methoxyphenyl) (PMP) Ceric Ammonium Nitrate (CAN) or AgOCAN is a harsh oxidant. It frequently destroys electron-rich heterocycles (like indoles) or sensitive functional groups.Two-stage mild cleavage: 1) Mild hydrogenolysis removes the benzyl ether. 2) The resulting 4-hydroxyphenyl group can be oxidatively cleaved under significantly milder conditions (e.g., periodic acid) than PMP, preserving sensitive target moieties[4].

Spectroscopic Cross-Validation Workflow

To guarantee the purity and structural fidelity of 1-(4-Benzyloxyphenyl)piperidin-4-one prior to library synthesis, we employ a multimodal cross-validation system. Relying on a single technique (e.g., 1 H-NMR alone) is insufficient, as trace water can mask the α -protons of the piperidine ring, and N-aryl piperidones can exhibit complex conformational dynamics (axial/equatorial transitions) in solution[5].

Step-by-Step Methodology

Protocol A: High-Resolution NMR ( 1 H and 13 C) Acquisition

  • Sample Preparation: Dissolve 15.0 mg of the compound in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is chosen over DMSO- d6​ to prevent the solvent residual peak from overlapping with the critical piperidine α -protons (~3.4 ppm).

  • Acquisition: Acquire 1 H-NMR at 400 MHz (16 scans, 298 K) and 13 C-NMR at 100 MHz (256 scans, 298 K).

  • Validation: Ensure the integration of the benzylic CH 2​ strictly matches a 1:2 ratio with the piperidine α -CH 2​ protons.

Protocol B: LC-ESI-MS Analysis

  • Sample Preparation: Dilute the sample to 10 μ g/mL in LC-MS grade Methanol.

  • Acquisition: Run a 5-minute gradient (5% to 95% Acetonitrile in Water, 0.1% Formic Acid) on a C18 column. Use Positive Electrospray Ionization (ESI+).

  • Validation: Causality: The tertiary amine of the piperidine ring is highly basic and readily protonates. The presence of a dominant [M+H]+ peak at m/z 282.1 confirms the intact mass, while the UV trace (254 nm) confirms >98% chromatographic purity.

Protocol C: ATR FT-IR Spectroscopy

  • Acquisition: Place 2 mg of the neat solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Acquire 32 scans from 4000 to 400 cm −1 .

  • Validation: Causality: Piperidin-4-ones can form gem-diols (hydrates) depending on ambient moisture and the electronics of the N-substituent. A sharp, intense peak at ~1710 cm −1 (C=O stretch) and the absence of a broad O-H stretch at 3300 cm −1 self-validates that the compound exists entirely in the active ketone form.

Data Presentation: Spectroscopic Assignments

The following table synthesizes the expected, cross-validated NMR data for 1-(4-Benzyloxyphenyl)piperidin-4-one, grounded against baseline spectral rules for the N-phenylpiperidin-4-one core[5].

Table 2: 1 H and 13 C NMR Chemical Shift Assignments (CDCl 3​ , 298 K)

Structural Moiety 1 H NMR (ppm), Multiplicity, Integration 13 C NMR (ppm)Diagnostic Significance
Ketone Carbonyl -209.5Confirms the C=O is intact (not a hydrate).
Benzylic -CH 2​ -O- 5.05 (s, 2H)70.8Confirms the presence of the benzyl ether protecting group.
Piperidine α -CH 2​ (N-CH 2​ ) 3.45 (t, J = 6.0 Hz, 4H)50.2Deshielded by both the nitrogen atom and the anisotropic effect of the N-aryl ring.
Piperidine β -CH 2​ (CO-CH 2​ ) 2.55 (t, J = 6.0 Hz, 4H)41.5Confirms the symmetry of the piperidone ring.
Aromatic (4-substituted) 6.95 (d, 2H), 6.90 (d, 2H)115.5, 118.2Typical AB quartet pattern for a para-disubstituted benzene ring.
Aromatic (Benzyl) 7.30 - 7.45 (m, 5H)127.5 - 128.6Confirms the unsubstituted phenyl ring of the benzyl group.

Analytical Workflow Visualization

To ensure absolute trustworthiness in batch-to-batch reproducibility, the following logical workflow must be strictly adhered to. The integration of these three orthogonal techniques forms a closed, self-validating loop.

Workflow cluster_0 Spectroscopic Acquisition Start 1-(4-Benzyloxyphenyl) piperidin-4-one NMR High-Resolution NMR (1H, 13C in CDCl3) Start->NMR LCMS LC-ESI-MS (Positive Ion Mode) Start->LCMS FTIR ATR FT-IR (Neat Solid) Start->FTIR Validation Cross-Validation & Data Integration NMR->Validation Shift/Coupling LCMS->Validation m/z & Purity FTIR->Validation Functional Grps Outcome Purity & Structural Certification (>98%) Validation->Outcome

Figure 1: Multimodal spectroscopic cross-validation workflow for N-aryl piperidones.

Conclusion

For advanced medicinal chemistry applications, 1-(4-Benzyloxyphenyl)piperidin-4-one provides superior strategic flexibility compared to standard N-Bn or N-PMP derivatives. Its unique two-stage orthogonal deprotection profile protects sensitive target architectures, while its distinct spectroscopic signatures allow for rapid, unambiguous structural validation. By strictly following the multimodal cross-validation protocols outlined above, researchers can eliminate false positives caused by tautomerization or hydrate formation, ensuring high-fidelity downstream synthesis.

References

  • γ-Piperidinones in Organic Synthesis - ResearchGate.[Link]

  • Piperidin derivatives with tachykinin-antagonist activity - Google P
  • Total Synthesis of Ezetimibe, a Cholesterol Absorption Inhibitor - ACS Publications.[Link]

  • 1-Phenyl-4-piperidinone - PubChem (NIH).[Link]

  • Enantioselective Dearomatization of Indoles via SmI2-Mediated Intermolecular Reductive Coupling with Ketones - Journal of the American Chemical Society.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Benzyloxyphenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(4-Benzyloxyphenyl)piperidin-4-one. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. Adherence to these protocols is not only a matter of regulatory compliance but a cornerstone of responsible research and a culture of safety.

Hazard Profile and Core Safety Principles

Inferred Hazard Profile Summary

Hazard ClassificationDescription & Precautionary Rationale
Acute Oral Toxicity Likely harmful if swallowed.[1][2] Ingestion can lead to gastrointestinal irritation.[1] All waste must be securely contained to prevent accidental ingestion.
Skin Corrosion/Irritation Expected to cause skin irritation.[1][2] Prolonged contact should be avoided. Contaminated personal protective equipment (PPE) and materials must be disposed of as hazardous waste.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2] Chemical waste must be handled in a manner that prevents splashes or the generation of aerosols.
Specific Target Organ Toxicity May cause respiratory irritation.[1][4] Waste containers should be sealed to prevent the release of vapors or dust, and handling should occur in well-ventilated areas.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and bases.[1][2] Waste streams must be segregated to prevent dangerous reactions.[5]

The foundational principle of disposal is that no chemical waste should enter the general trash or the sanitary sewer system.[6][7][8] Such actions can lead to environmental contamination and potentially hazardous reactions within the drainage system.[7][8]

Regulatory Framework: Adherence to EPA and OSHA Standards

All chemical waste disposal procedures are governed by stringent federal and state regulations. In the United States, two primary agencies set the standards for laboratory safety and waste management.

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[6][9] This means the laboratory that creates the waste is legally responsible for it until it is properly destroyed or treated, even after it has been picked up by a disposal contractor.[9]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates that laboratories develop a Chemical Hygiene Plan (CHP).[10][11][12] This written plan must outline procedures for safe chemical handling, including waste disposal protocols, to minimize employee exposure.[10][13]

Your institution's Environmental Health and Safety (EHS) office is the primary resource for implementing these regulations and will have specific procedures for waste collection.

Step-by-Step Disposal Protocol for 1-(4-Benzyloxyphenyl)piperidin-4-one

This protocol applies to the pure compound, solutions, and any materials (e.g., silica gel, contaminated gloves, absorbent pads) contaminated with it.

Step 1: Waste Characterization and Segregation
  • Identify as Hazardous Waste: Treat all 1-(4-Benzyloxyphenyl)piperidin-4-one and materials contaminated with it as hazardous chemical waste.[14]

  • Segregate at the Source: Do not mix this waste with other waste streams unless explicitly permitted by your EHS office. In particular, keep it separate from:

    • Incompatible materials like strong acids, bases, and oxidizing agents.[2]

    • Non-hazardous waste.

    • Biohazardous or radioactive waste (unless it is a mixed waste, which has special handling requirements).[15]

    • Sharps, which must be placed in a dedicated puncture-proof container.[5]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: The container must be made of a material compatible with the chemical and in good condition, free from leaks.[7][14] The original product container is often the best choice for waste.[14] For solutions, high-density polyethylene (HDPE) or glass bottles are typically appropriate.

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[15] Use your institution's official hazardous waste tag, which typically requires the following information:

    • The words "Hazardous Waste".[15]

    • Full chemical name: "1-(4-Benzyloxyphenyl)piperidin-4-one". Avoid abbreviations or formulas.

    • For mixtures, list all components and their approximate percentages.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., Irritant, Harmful).[15]

Step 3: Waste Accumulation and Storage
  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[7] This prevents the release of vapors and protects against spills.

  • Store in a Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is typically a laboratory fume hood or a secondary containment bin. The storage location should be away from heat sources or direct sunlight.[7]

  • Do Not Overfill: Leave adequate headspace in liquid waste containers (typically 10-20%) to allow for expansion.

Step 4: Arranging for Final Disposal
  • Follow Institutional Procedures: Contact your institution's EHS or a designated hazardous waste manager to schedule a pickup.[6]

  • Engage a Licensed Contractor: The final disposal must be handled by a licensed and approved hazardous waste disposal company.[5][16] This is typically arranged by your EHS office. Common disposal methods for organic chemicals include incineration at a permitted facility.[4][15]

  • Maintain Records: Your laboratory should keep records of all hazardous waste generated and disposed of, including manifests provided by the disposal vendor.[15][17]

Spill Management Protocol

Accidental spills must be treated as hazardous waste.

  • Alert Personnel: Immediately notify others in the area.

  • Assess the Spill: For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, or if you are ever in doubt, evacuate the area and contact your EHS emergency line.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[18] For solid spills, carefully sweep or scoop the material to avoid raising dust.[4]

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a suitable container for hazardous waste.[14][18]

  • Label and Dispose: Label the container as "Spill Debris containing 1-(4-Benzyloxyphenyl)piperidin-4-one" and manage it according to the disposal protocol above.

Workflow for Proper Disposal

The following diagram outlines the decision-making process for handling 1-(4-Benzyloxyphenyl)piperidin-4-one waste.

G cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposition A Waste Generation (e.g., unused chemical, reaction mixture, contaminated labware) B Characterize as Hazardous Waste per RCRA & OSHA standards A->B C Select Compatible Container (e.g., original bottle, HDPE) B->C D Affix Hazardous Waste Tag - Full Chemical Name - Hazards & Date C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed (Except when adding waste) E->F G Segregate from Incompatibles (Acids, Bases, Oxidizers) F->G H Container Full or Project Complete? G->H H->E No I Contact EHS for Pickup (Follow institutional procedure) H->I Yes J Collection by Licensed Hazardous Waste Vendor I->J K Maintain Disposal Records (e.g., Manifests) J->K

Caption: Decision workflow for the disposal of 1-(4-Benzyloxyphenyl)piperidin-4-one.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, University of Tennessee, Knoxville.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Clinical Lab Manager.
  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety, Vanderbilt University.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Safety Data Sheet: N-Benzyloxycarbonyl-4-piperidone. (2025, December 21). Fisher Scientific.
  • Waste Chemicals. (n.d.). NUS Chemistry.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. (n.d.). Reactivo.
  • Chemical wastes. (2024, April 15). NSW Environment Protection Authority.
  • Understanding EPA Waste Rules: What You Need to Know. (2026, March 18). Maine Labpack.
  • 1-Benzylpiperidin-4-one Safety Data Sheet. (n.d.). Apollo Scientific.
  • Piperidin-4-one Safety Data Sheet. (2016, December 8). Santa Cruz Biotechnology.
  • N-Benzyl-4-piperidone Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • 1-Benzyl-4-piperidone Safety Data Sheet. (2026, January 17). ChemicalBook.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.